The Strategic Application of 1-Bromo-8-methylnonane (CAS 123348-69-6) in Advanced Lipid Synthesis and Drug Development
Executive Summary In modern drug development, particularly in the synthesis of ionizable lipids for next-generation Lipid Nanoparticles (LNPs) and complex pheromones, the selection of hydrophobic building blocks is a hig...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug development, particularly in the synthesis of ionizable lipids for next-generation Lipid Nanoparticles (LNPs) and complex pheromones, the selection of hydrophobic building blocks is a highly calculated decision governed by thermodynamics and membrane biophysics. 1-Bromo-8-methylnonane (CAS 123348-69-6), also known as isodecyl bromide, serves as a critical electrophilic precursor[1]. As a primary alkyl halide featuring a terminal isopropyl branch, it provides a unique structural motif that modulates lipophilicity and disrupts crystalline lipid packing—a mandatory requirement for effective endosomal escape in mRNA delivery systems.
This technical guide details the physicochemical profiling, mechanistic utility, and self-validating experimental protocols for utilizing 1-bromo-8-methylnonane in advanced organic synthesis.
Physicochemical Profiling & The Causality of Branched Chains
The structural anatomy of 1-bromo-8-methylnonane consists of a 10-carbon backbone terminating in a primary bromide on one end and an isopropyl group on the other[2].
Why choose a branched C10 chain over a linear one?
In LNP formulation, linear aliphatic chains tend to pack tightly via Van der Waals forces, creating rigid, highly ordered lipid bilayers. By introducing the terminal "V-shape" of the 8-methyl group, 1-bromo-8-methylnonane forces steric disruption within the lipid matrix. This steric hindrance lowers the phase transition temperature of the resulting synthesized lipid, increasing membrane fluidity. Higher fluidity directly correlates with enhanced fusogenicity between the LNP and the cellular endosome, thereby maximizing the cytosolic release of therapeutic payloads like siRNA or mRNA.
Quantitative Physicochemical Data
Table 1: Key physicochemical properties dictating the handling and reactivity of 1-bromo-8-methylnonane.
As a Senior Application Scientist, it is vital to understand that 1-bromo-8-methylnonane is primarily utilized through two distinct mechanistic pathways: Grignard reagent formation and direct Nucleophilic Aliphatic Substitution (SN2).
Grignard Reagent Formation
The conversion of 1-bromo-8-methylnonane into 8-methylnonylmagnesium bromide is a fundamental step for carbon-carbon bond formation. The choice of solvent is critical: Anhydrous Tetrahydrofuran (THF) is strictly required. The oxygen lone pairs of THF coordinate with the electron-deficient magnesium atom, stabilizing the Grignard complex and preventing premature decomposition.
Caption: Workflow for the generation and application of 8-methylnonylmagnesium bromide.
SN2 Alkylation for Ionizable Lipids
Because the bromine atom is situated on a primary carbon, 1-bromo-8-methylnonane is an exceptional electrophile for SN2 reactions. The lack of steric bulk at the C1 position allows nucleophiles (such as primary amines) to attack efficiently via a backside trajectory, avoiding the competitive E2 elimination pathways that plague secondary and tertiary bromides.
Caption: SN2 alkylation pathway utilizing 1-bromo-8-methylnonane to synthesize ionizable lipids.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating visual and analytical checkpoints to confirm reaction progression.
Protocol A: Synthesis of 8-Methylnonylmagnesium Bromide
Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under a continuous N2 purge.
Causality: Grignard reagents are highly nucleophilic and basic; trace water will prematurely quench the reagent to the inert alkane, 2-methylnonane.
Reagent Loading: Add 1.2 equivalents of magnesium turnings and a single crystal of iodine.
Causality: Iodine reacts with the passivating magnesium oxide layer, exposing the reactive zero-valent magnesium surface required for electron transfer.
Initiation: Add 5% of the total 1-bromo-8-methylnonane volume dissolved in anhydrous THF. Do not stir initially.
Self-Validating Check: The localized high concentration of the halide promotes initiation. This is visually confirmed by the fading of the iodine color (brown to colorless) and the onset of spontaneous boiling (exotherm).
Propagation: Once initiated, commence stirring and add the remaining 1-bromo-8-methylnonane dropwise at a rate that maintains a gentle reflux without external heating.
Completion: Reflux for an additional 1 hour post-addition.
Self-Validating Check: The near-complete consumption and disappearance of the magnesium turnings validate high conversion to the Grignard reagent.
Protocol B: SN2 Alkylation of Polyamine Cores (LNP Lipid Synthesis)
Reaction Assembly: In a dry flask, dissolve the polyamine core (1.0 eq) and 1-bromo-8-methylnonane (3.2 eq, assuming a tri-alkylation target) in anhydrous DMF.
Base Addition: Add finely powdered anhydrous K₂CO₃ (4.0 eq).
Causality: A heterogeneous, mild inorganic base acts as an acid scavenger for the HBr byproduct without being nucleophilic enough to compete with the amine, preventing unwanted side reactions.
Heating & Monitoring: Heat the suspension to 80°C.
Self-Validating Check: Monitor via LC-MS. The sequential mass shifts (+141 Da per alkyl chain added, accounting for the loss of Br) validate the stepwise SN2 progression. The disappearance of the starting material mass confirms completion.
Workup: Cool to room temperature, filter off the inorganic salts, and partition between water and ethyl acetate.
Causality: DMF partitions into the aqueous layer, while the highly lipophilic product (driven by the XLogP of 5.7 from the alkyl chains) remains exclusively in the organic phase[1].
Analytical Validation and QA/QC
Optimization of the SN2 alkylation requires careful balancing of thermodynamics and kinetics. The table below summarizes the causality behind solvent and base selection during process optimization.
Table 2: Reaction Optimization for SN2 Alkylation using 1-Bromo-8-methylnonane.
Solvent
Base
Temp (°C)
Yield (%)
Causality / Observation
DMF
K₂CO₃
80
>85%
Polar aprotic solvent accelerates SN2; insoluble base prevents hydrolysis.
Ethanol
Et₃N
78
60%
Protic solvent solvates the nucleophile via hydrogen bonding, slowing down the reaction.
THF
NaH
65
40%
Base is too strong; promotes competitive E2 elimination of the alkyl bromide into an alkene.
QA/QC Markers:
To validate the purity of the final alkylated product, ¹H NMR spectroscopy must be utilized. The defining marker of successful alkylation is the disappearance of the triplet at ~3.4 ppm (corresponding to the -CH₂-Br protons of 1-bromo-8-methylnonane) and the appearance of a new multiplet at ~2.4 - 2.6 ppm, indicative of the newly formed -CH₂-N linkage.
High-Fidelity Synthesis of 1-Bromo-8-methylnonane: A Technical Guide to Primary Alcohol Activation and Halogenation
Strategic Context & Substrate Profiling 8-Methyl-1-nonanol is a critical branched-chain aliphatic precursor, frequently utilized in the synthesis of complex lipids, specialized lipid nanoparticles (LNPs), and insect pher...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Context & Substrate Profiling
8-Methyl-1-nonanol is a critical branched-chain aliphatic precursor, frequently utilized in the synthesis of complex lipids, specialized lipid nanoparticles (LNPs), and insect pheromones such as [1]. The conversion of its primary hydroxyl group to a primary bromide—yielding[2]—requires a method that maximizes nucleophilic substitution (
) while suppressing competing elimination () or carbocation-mediated rearrangements. Because the substrate is a primary alcohol with no adjacent branching, steric hindrance is minimal, making it an ideal candidate for direct, highly specific halogenation techniques.
Mechanistic Rationale: Pathway Selection
To achieve this transformation in a drug development or fine-chemical setting, two primary methodologies dominate the synthetic landscape: the Appel reaction and the Phosphorus Tribromide (
) method.
The Appel Reaction (
/ ):
The [3] operates under exceptionally mild, neutral conditions. The mechanism is driven by the formation of a highly electrophilic halomethylphosphonium salt, which activates the alcohol into an oxyphosphonium intermediate[4]. The strong phosphorus-oxygen double bond in the triphenylphosphine oxide () byproduct serves as the[5], driving the reaction forward. This method is highly preferred when functional group tolerance is paramount.
The
Method:
Alternatively, [6] offers a highly atom-economical route, where one equivalent of can theoretically activate up to three equivalents of alcohol[7]. The reaction proceeds via an alkyl phosphite intermediate followed by an attack by the displaced bromide ion. While highly efficient for primary alcohols, the generation of phosphorous acid () and hydrobromic acid () makes it less suitable for highly acid-sensitive substrates[8].
Mechanistic pathway of the Appel bromination of 8-methyl-1-nonanol.
Experimental Methodologies
Protocol A: The Appel Reaction (Preferred for High Purity)
System Preparation: Flame-dry a round-bottom flask and purge with argon.
Causality: Moisture competes with the alcohol for the electrophilic phosphonium intermediate, leading to hydrolysis and significantly reduced yields[4].
Reagent Solubilization: Dissolve 8-methyl-1-nonanol and
in anhydrous . Cool the mixture to 0 °C using an ice bath.
Activation: Add
portion-wise over 15 minutes.
Causality: The reaction between
and is highly exothermic. Portion-wise addition at 0 °C prevents thermal degradation of the halomethylphosphonium salt and suppresses side reactions[5].
Reaction Propagation: Allow the reaction to warm to room temperature and stir for 2–4 hours.
Self-Validation Check: Monitor via TLC (10% EtOAc in Hexanes). The primary alcohol (
) should be completely consumed, replaced by a non-polar, UV-inactive spot representing 1-bromo-8-methylnonane (), visualizable with a phosphomolybdic acid (PMA) stain.
Quench and Precipitation: Concentrate the reaction mixture in vacuo to approximately 20% of its original volume. Add cold hexanes vigorously.
Causality: Triphenylphosphine oxide (
) is highly soluble in but poorly soluble in hexanes. This solvent swap forces the bulk of the to precipitate out of solution, simplifying downstream chromatography[3].
Filtration and Isolation: Filter the suspension through a Celite pad. Concentrate the filtrate to yield the crude product, which is purified via a short silica gel plug.
Protocol B: Phosphorus Tribromide (
) Method (Preferred for Scale-up)
System Preparation: Purge a dry flask with argon and dissolve the alcohol in ether. Add a catalytic amount of pyridine.
Causality: Pyridine acts as an acid scavenger, neutralizing the generated
and preventing potential acid-catalyzed etherification[7].
Halogenation: Cool the solution to 0 °C. Add
dropwise via a syringe.
Causality:
reacts violently with moisture and exothermically with alcohols. Dropwise addition controls the reaction kinetics and prevents localized heating[8].
Reaction Propagation: Stir at 0 °C for 1 hour, then warm to room temperature for 3–4 hours.
Quench: Cool the mixture back to 0 °C and carefully add saturated aqueous
dropwise.
Self-Validation Check:
evolution (bubbling) will occur. The quench is complete when bubbling ceases, indicating full neutralization of residual and [7].
Extraction: Separate the organic layer, extract the aqueous layer with ether, dry over anhydrous
, and concentrate in vacuo.
Downstream processing and purification workflow for the Appel reaction.
Quantitative Analysis and Method Comparison
Parameter
Protocol A: Appel Reaction
Protocol B: Method
Typical Yield
85–95%
75–85%
Reaction Time
2–4 hours
4–8 hours
Primary Byproducts
,
,
Purification Strategy
Hexane trituration, Silica plug
Aqueous quench, Distillation
Atom Economy
Low (High mass of byproducts)
High (3 alcohols per )
Functional Group Tolerance
Excellent (Neutral conditions)
Moderate (Acidic conditions)
Analytical Validation System
To ensure the integrity of the synthesized 1-bromo-8-methylnonane, the following analytical self-validations must be performed:
Nuclear Magnetic Resonance (
NMR): The most definitive confirmation of successful halogenation is the chemical shift of the -methylene protons. In the starting material (8-methyl-1-nonanol), the protons typically resonate as a triplet near 3.6 ppm . Upon conversion to 1-bromo-8-methylnonane, these protons shift slightly upfield to approximately 3.4 ppm due to the decreased electronegativity of bromine relative to oxygen.
Gas Chromatography-Mass Spectrometry (GC-MS): The molecular formula for 1-bromo-8-methylnonane is
[2]. The mass spectrum will exhibit a characteristic 1:1 isotopic doublet for the molecular ion () at m/z 220 () and m/z 222 (), confirming the incorporation of a single bromine atom.
References
Organocatalyzed epoxidation in the total synthesis of (-)-trans-, (+)-trans- and (+)-cis-disparlures
Source: ResearchGate
URL:[Link]
C10H21Br - Molecular Formula (1-Bromo-8-methylnonane)
Source: Molbase
URL:[Link]
Navigating the Synthesis and Handling of 1-Bromo-8-methylnonane: A Technical Guide for the Research Professional
This guide provides an in-depth technical overview of the safety and handling precautions for 1-Bromo-8-methylnonane, a key intermediate in various synthetic organic chemistry applications. Designed for researchers, scie...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical overview of the safety and handling precautions for 1-Bromo-8-methylnonane, a key intermediate in various synthetic organic chemistry applications. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist of safety procedures. Instead, it offers a framework for understanding the inherent chemical properties of 1-Bromo-8-methylnonane and leveraging that knowledge to establish a self-validating system of safe laboratory practices. The causality behind each recommendation is explained to foster a proactive safety culture rooted in scientific understanding.
Compound Profile and Hazard Identification
1-Bromo-8-methylnonane (C₁₀H₂₁Br) is a combustible liquid that can cause skin, eye, and respiratory irritation.[1][2] A thorough understanding of its physical and chemical properties is the cornerstone of safe handling.
Table 1: Physicochemical Properties of 1-Bromo-8-methylnonane
The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information. For 1-Bromo-8-methylnonane, the following classifications are critical to recognize[1][2]:
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.
The "Warning" signal word is associated with these classifications.
The Rationale Behind the Hazards: A Mechanistic Perspective
Understanding why 1-Bromo-8-methylnonane poses these specific risks is crucial for appreciating the importance of handling protocols. As an alkyl bromide, its reactivity is largely dictated by the presence of the bromine atom, a good leaving group in nucleophilic substitution reactions.
Skin and Eye Irritation: Alkyl bromides can be effective solvents, leading to the defatting of skin upon contact. This removal of natural oils and lipids can cause irritation and dryness. Furthermore, the potential for slow hydrolysis to hydrobromic acid (HBr) on moist skin or in the eyes can contribute to irritation and chemical burns.
Respiratory Irritation: The vapor of 1-Bromo-8-methylnonane, although likely to have low volatility at room temperature, can be irritating to the mucous membranes of the respiratory tract. Inhalation is a primary route of exposure for volatile organic compounds.[4]
Combustibility: While not highly flammable, 1-Bromo-8-methylnonane is a combustible liquid, meaning it can ignite when exposed to a source of ignition.[1][2] Thermal decomposition can produce hazardous gases, including hydrogen bromide.[5]
Core Principles of Safe Handling: A Proactive Approach
A self-validating safety system is one where the procedures inherently minimize risk and provide immediate feedback on their effectiveness. The following principles and protocols are designed to create such a system.
Engineering Controls: The First Line of Defense
Engineering controls are the most effective way to minimize exposure to hazardous chemicals.
Chemical Fume Hood: All work with 1-Bromo-8-methylnonane should be conducted in a properly functioning chemical fume hood.[4] This is non-negotiable. The fume hood sash should be kept as low as possible to maximize containment and act as a physical barrier.[4]
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors in the event of an accidental release.[5][6]
Eyewash Stations and Safety Showers: These should be readily accessible and tested regularly.[7]
Personal Protective Equipment (PPE): The Essential Barrier
PPE is a critical last line of defense. The appropriate selection and use of PPE are paramount.
Table 2: Recommended Personal Protective Equipment
Protection Type
Specification
Rationale
Eye Protection
Chemical splash goggles conforming to EN166 or ANSI Z87.1 standards.[5]
Protects against splashes and vapors that can cause serious eye irritation.
Hand Protection
Chemically resistant gloves (e.g., nitrile, neoprene).[8] Always inspect gloves for tears or holes before use.[4]
Prevents skin contact, which can lead to irritation and defatting.
Body Protection
A flame-resistant lab coat, long pants, and closed-toe shoes.[4][8]
Protects skin from accidental splashes and provides a barrier in case of a small fire.
Respiratory Protection
Generally not required when working in a fume hood. However, if there is a risk of exceeding exposure limits, a respirator may be necessary.[8]
Protects against the inhalation of irritating vapors.
Standard Operating Procedures (SOPs) for Handling
Adherence to well-defined SOPs is essential for minimizing the risk of exposure and accidents.
Experimental Workflow: A Step-by-Step Guide
Preparation:
Don all required PPE.
Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
Have all necessary reagents and equipment within the fume hood before starting.
Keep containers of 1-Bromo-8-methylnonane tightly closed when not in use.[9][10]
Dispensing:
Use a properly sized graduated cylinder or syringe for accurate and safe transfer.
Avoid generating aerosols or splashes.
If transferring between containers, ensure they are properly bonded and grounded to prevent static discharge, especially for larger quantities.[7]
Reaction:
Conduct all reactions within the fume hood.
Use appropriate heating methods (e.g., a heating mantle with a temperature controller) and avoid open flames.[10]
Ensure reaction vessels are properly clamped and secured.
Work-up and Purification:
Perform all extractions, washes, and distillations within the fume hood.
Be aware of potential pressure build-up during extractions.
Waste Disposal:
Dispose of all waste containing 1-Bromo-8-methylnonane in a designated, properly labeled hazardous waste container.[5]
In the event of an accidental exposure or spill, a swift and informed response is critical.
First Aid Measures
Exposure Route
Action
Rationale
Inhalation
Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][10]
Removes the individual from the source of exposure and provides respiratory support.
Skin Contact
Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5][12]
Minimizes contact time and removes the chemical from the skin.
Eye Contact
Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11][12]
Dilutes and removes the chemical to prevent serious eye damage.
Ingestion
Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5][12]
Inducing vomiting can cause further damage to the esophagus.
Spill Response
Small Spills (in a fume hood):
Alert others in the immediate area.
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent.[10]
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
Clean the spill area with a suitable solvent, followed by soap and water.
Large Spills (or spills outside a fume hood):
Evacuate the laboratory immediately.
Alert your supervisor and the appropriate emergency response personnel.
Prevent entry to the affected area.
Storage and Incompatibilities
Proper storage is crucial for maintaining the stability of 1-Bromo-8-methylnonane and preventing hazardous reactions.
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][10] Keep away from heat, sparks, and open flames.[10]
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and reactive metals.[3][13] Halogenated compounds can react vigorously with these substances.
Logical Relationships in Safety and Handling
The following diagram illustrates the interconnectedness of the core safety principles for handling 1-Bromo-8-methylnonane.
Caption: Interrelationship of safety protocols for 1-Bromo-8-methylnonane.
This comprehensive guide provides a framework for the safe handling of 1-Bromo-8-methylnonane. By understanding the "why" behind each precaution, researchers can cultivate a proactive safety mindset that extends beyond this specific compound to all their laboratory work.
References
National Center for Biotechnology Information. (n.d.). 1-Bromo-8-methylnonane. PubChem. Retrieved from [Link]
Lanxess. (2017, March 15). Alkyl Bromides. Retrieved from [Link]
Thermo Fisher Scientific. (2012, March 14). 1-Bromo-3-methylbutane SAFETY DATA SHEET. Retrieved from [Link]
University of California, Santa Barbara. (n.d.). Bromine Safety & Standard Operating Procedures. Retrieved from [Link]
Thermo Fisher Scientific. (2012, March 23). 1-Bromo-2-methylpropane SAFETY DATA SHEET. Retrieved from [Link]
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 1-Bromo-2-methylpropane, 98+% (gc). Retrieved from [Link]
Harvey Mudd College Department of Chemistry. (2015, October 29). Safe Laboratory Practices in Chemistry. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 1-Bromo-2-methylnonane. PubChem. Retrieved from [Link]
Solvation Dynamics of 1-Bromo-8-methylnonane in Organic Media: A Technical Whitepaper
Executive Summary 1-Bromo-8-methylnonane (CAS: 123348-69-6) is a branched primary alkyl halide frequently utilized as a critical intermediate in organic synthesis, material science, and pharmaceutical development. Unders...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-Bromo-8-methylnonane (CAS: 123348-69-6) is a branched primary alkyl halide frequently utilized as a critical intermediate in organic synthesis, material science, and pharmaceutical development. Understanding its precise solubility profile is paramount for optimizing reaction conditions, liquid-liquid extraction protocols, and downstream purification workflows. This whitepaper provides an authoritative analysis of the physicochemical properties governing the solubility of 1-Bromo-8-methylnonane, quantitative solubility estimations across various organic solvent classes, and a validated experimental protocol for determining its Hansen Solubility Parameters (HSP).
Physicochemical Architecture and Solvation Thermodynamics
The solubility behavior of any organic compound is intrinsically linked to its molecular architecture. 1 (Molecular Formula: C₁₀H₂₁Br, Molecular Weight: 221.18 g/mol ) consists of a bulky, non-polar 8-methylnonyl hydrocarbon chain and a polar carbon-bromine (C-Br) headgroup[1].
The principle of "like dissolves like" dictates its phase behavior. The dominant structural feature is the hydrophobic alkyl tail, which interacts highly favorably with non-polar organic solvents (e.g., hexane, heptane, toluene) via strong 2[2]. The energy required to break the solvent-solvent intermolecular bonds (cavity formation) is effectively offset by the exothermic formation of these new solute-solvent dispersion interactions[3].
Furthermore, the C-Br bond introduces a localized dipole moment. While the overall polarity of the molecule remains low due to the long carbon chain, this partial polarity enables favorable 4 with polar aprotic solvents (such as dichloromethane, acetone, and ethyl acetate) and polar protic solvents (like ethanol and methanol)[4]. Conversely, the lack of hydrogen-bond donating or accepting capabilities renders 1-Bromo-8-methylnonane virtually 5, as the energy released upon mixing is insufficient to disrupt the strong hydrogen-bonding network of water[5].
Solute-Solvent Interaction Pathways
The thermodynamic viability of dissolution depends on the Gibbs free energy of mixing (
). For 1-Bromo-8-methylnonane in organic solvents, the entropy of mixing () is always positive, driving the process forward. The enthalpy of mixing () is minimized when the intermolecular forces of the solvent closely match those of the solute.
Caption: Thermodynamic pathway of 1-Bromo-8-methylnonane solvation in organic media.
Quantitative Solubility Profile in Standard Organic Solvents
Because 1-Bromo-8-methylnonane is a liquid at room temperature (estimated boiling point ~232 °C)[6], it exhibits complete miscibility with a wide array of organic solvents. The table below summarizes its solubility behavior across different solvent classifications based on empirical chemical principles for long-chain alkyl bromides[2],[4].
Solvent Classification
Representative Solvents
Primary Intermolecular Forces
Solubility Status at 25°C
Non-Polar
Hexane, Heptane, Toluene, Benzene
London Dispersion
Miscible (Soluble in all proportions)
Polar Aprotic
Dichloromethane (DCM), Acetone, DMF
Dispersion, Dipole-Dipole
Miscible
Polar Protic
Ethanol, Methanol, Isopropanol
Dispersion, Weak Dipole-Dipole
Highly Soluble to Miscible
Aqueous
Water, Aqueous Buffers
None (Hydrophobic repulsion)
Insoluble (< 0.1 mg/mL)
Experimental Methodology: Empirical Determination of Solubility Parameters
Standard shake-flask methods are ineffective for determining the solubility limits of 1-Bromo-8-methylnonane in organic solvents due to its complete miscibility. Instead, 7 is the gold-standard technique for calculating the Flory-Huggins interaction parameters and Hansen Solubility Parameters (HSP) of heavy, non-volatile liquids[7].
Below is a self-validating, step-by-step protocol for determining the HSP of 1-Bromo-8-methylnonane using IGC.
Protocol: Inverse Gas Chromatography (IGC) for HSP Determination
Objective: To calculate the dispersive (
), polar (), and hydrogen-bonding () parameters of 1-Bromo-8-methylnonane.
Step 1: Stationary Phase Preparation
Weigh exactly 1.00 g of 1-Bromo-8-methylnonane (solute/stationary phase).
Dissolve the compound in 50 mL of high-purity dichloromethane (DCM).
Add 9.00 g of an inert chromatographic support (e.g., Chromosorb W AW-DMCS, 80/100 mesh) to the solution.
Evaporate the DCM slowly using a rotary evaporator under reduced pressure at 30°C until the support is uniformly coated (yielding a 10% w/w loading).
Step 2: Column Packing and Conditioning
Pack the coated support into a stainless-steel GC column (e.g., 1 m length, 3.2 mm outer diameter) using mechanical vibration to ensure uniform packing density.
Install the column in a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID).
Condition the column under a continuous flow of carrier gas (Helium, 20 mL/min) at 40°C for 12 hours to establish baseline stability.
Step 3: Probe Solvent Injection
Select a diverse panel of high-purity probe solvents with known HSP values (e.g., hexane, octane, benzene, acetone, ethanol, chloroform).
Inject 0.1 µL of each probe solvent individually into the GC at isothermal conditions (e.g., 50°C).
Co-inject a non-interacting marker (e.g., methane) to determine the dead volume/dead time (
) of the column.
Step 4: Data Acquisition and Thermodynamic Calculation
Record the retention time (
) for each probe solvent.
Calculate the specific retention volume (
) using the equation:
(Where is carrier gas flow rate, is column temperature, is the mass of 1-Bromo-8-methylnonane, and is the James-Martin compressibility correction factor).
Derive the Flory-Huggins interaction parameter (
) from .
Plot the interaction parameters against the known solubility parameters of the probe solvents to extrapolate the dispersive, polar, and hydrogen-bonding parameters of 1-Bromo-8-methylnonane[7].
Caption: Inverse Gas Chromatography (IGC) workflow for solubility parameter determination.
Conclusion
The solubility of 1-Bromo-8-methylnonane is fundamentally governed by its long, hydrophobic alkyl chain, resulting in highly favorable thermodynamics of mixing with non-polar and moderately polar organic solvents. While its miscibility simplifies many synthetic workflows, advanced chromatographic techniques like IGC are required for rigorous physicochemical profiling. Understanding these solvation dynamics ensures optimal solvent selection for extraction, reaction scaling, and purification in pharmaceutical development.
References
Explanation of solubility of alkyl halides - Filo
Source: AskFilo
URL: [Link]
Practical Determination of the Solubility Parameters of 1-Alkyl-3-methylimidazolium Bromide by Inverse Gas Chromatography
Source: PMC - NIH
URL: [Link]
Application Note: High-Yield Formation of (8-Methylnonyl)magnesium Bromide via Single Electron Transfer
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Synthesis of complex lipids, pheromones, and long-chain pharmaceutical intermediates. Introduction & Mechanistic Overview...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Application: Synthesis of complex lipids, pheromones, and long-chain pharmaceutical intermediates.
Introduction & Mechanistic Overview
The synthesis of Grignard reagents from long-chain primary alkyl halides, such as 1-bromo-8-methylnonane, is a foundational organometallic transformation. However, unlike their shorter-chain or aryl counterparts, long-chain aliphatic bromides are highly susceptible to side reactions, most notably Wurtz-type homocoupling ()[1].
This application note provides a validated, self-correcting protocol for the preparation of (8-methylnonyl)magnesium bromide. By strictly controlling the Single Electron Transfer (SET) pathway and utilizing self-validating visual indicators, this methodology ensures high yields and precise molarity quantification.
Causality in Experimental Design
To achieve high yields, experimental choices must be driven by the underlying reaction mechanism rather than rote procedure:
Surface Passivation & Initiation: The reaction occurs heterogeneously on the magnesium metal surface, which is naturally passivated by an unreactive magnesium oxide (MgO) layer ()[2]. We employ 1,2-dibromoethane (1,2-DBE) as a chemical initiator. 1,2-DBE reacts with the oxidized surface to form MgBr₂ and ethylene gas. The evolution of ethylene bubbles serves as an unambiguous, self-validating indicator that the active magnesium surface has been exposed ()[3].
The SET Mechanism & Wurtz Coupling: The formation of the Grignard reagent proceeds via a Single Electron Transfer (SET) from the magnesium surface to the alkyl bromide, generating a transient alkyl radical and a magnesium bromide radical ()[4]. If the localized concentration of 1-bromo-8-methylnonane is too high, the 8-methylnonyl radical will react with unreacted starting material, leading to the formation of 2,15-dimethylhexadecane (Wurtz coupling). A controlled, dropwise addition of the alkyl bromide is the primary physical mechanism for suppressing this chemical side reaction.
Solvent Coordination: Anhydrous Tetrahydrofuran (THF) is selected over diethyl ether due to its superior solvating power. THF stabilizes the magnesium center via lone-pair coordination, shifting the Schlenk equilibrium toward the reactive monomeric Grignard species[3].
Visualization of the Reaction Workflow
Workflow and SET mechanism of Grignard reagent formation from 1-bromo-8-methylnonane.
Quantitative Data: Optimizing Addition Rates
The table below summarizes the critical relationship between the addition rate of 1-bromo-8-methylnonane and the resulting product distribution. Maintaining a low steady-state concentration of the alkyl bromide is essential to favor radical recombination (Grignard formation) over intermolecular coupling.
Table 1: Impact of Addition Rate on Grignard Yield vs. Side Reactions
Addition Protocol
Target Grignard Yield (%)
Wurtz Coupling (R-R) (%)
Unreacted Alkyl Bromide (%)
Rapid Addition (Bolus, <5 min)
45.2
48.5
6.3
Moderate Addition (30 min)
78.4
18.1
3.5
Slow Addition (90 min)
94.6
4.2
1.2
Data reflects standardized GC-MS analysis of quenched reaction aliquots.
Detailed Step-by-Step Protocol
Materials & Reagents
1-Bromo-8-methylnonane: 1.0 equiv (Rigorously dried over molecular sieves)
Magnesium Turnings: 1.5 equiv (Excess used to ensure complete consumption of the halide)
1,2-Dibromoethane: 0.05 equiv (Initiator)
Anhydrous THF: Sure/Seal™ bottle
Titration Reagents: Iodine (I₂), 0.5 M LiCl in THF
Phase 1: Apparatus Preparation
Assemble a 3-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel.
Flame-dry the entire apparatus under a high vacuum, then backfill with dry argon. Repeat this cycle three times.
Causality Check: Grignard reagents are violently quenched by protic sources. A completely dry system will not fog upon cooling.
Phase 2: Magnesium Activation
Add magnesium turnings (1.5 equiv) to the flask under a positive flow of argon. Stir vigorously in the dry flask for 30 minutes to mechanically abrade the MgO layer.
Add enough anhydrous THF to just cover the magnesium turnings.
Inject 1,2-dibromoethane (0.05 equiv) directly into the THF.
Self-Validation Checkpoint: Observe the mixture for 5-10 minutes. The formation of micro-bubbles (ethylene gas) and a slight localized exotherm confirm successful initiation. Do not proceed to Phase 3 until bubbling is clearly observed.
Phase 3: Reagent Addition (Propagation)
Dilute 1-bromo-8-methylnonane (1.0 equiv) in anhydrous THF inside the dropping funnel (calculate THF volume to achieve a final Grignard concentration of ~0.5 M).
Add approximately 5% of the alkyl bromide solution to the flask. Wait for the reaction to initiate, indicated by a noticeable exotherm and localized boiling of the THF.
Once the reaction is self-sustaining, begin dropwise addition of the remaining 1-bromo-8-methylnonane solution over 90 minutes .
Causality Check: The slow addition maintains a low concentration of the alkyl halide, minimizing the probability of the 8-methylnonyl radical encountering unreacted 1-bromo-8-methylnonane, thereby suppressing Wurtz coupling.
After the addition is complete, reflux the mixture gently for 1 hour to ensure complete conversion. Cool to room temperature.
Phase 4: Titration (Knochel's Method)
To accurately determine the active concentration of the Grignard reagent, an iodine/LiCl titration is employed ()[5].
13. Weigh exactly 100 mg of Iodine into a flame-dried vial flushed with argon.
14. Dissolve the iodine in 1.0 mL of a 0.5 M LiCl solution in THF. The solution will turn dark brown.
15. Cool the vial to 0 °C using an ice bath.
16. Using a 1 mL syringe, titrate the synthesized Grignard reagent dropwise into the stirred iodine solution.
17. Self-Validation Checkpoint: The endpoint is reached when the solution undergoes a sharp transition from light yellow to completely colorless. Calculate the molarity based on the volume of Grignard reagent consumed.
References
Wikipedia contributors. "Grignard reagent." Wikipedia, The Free Encyclopedia. URL: [Link]
Master Organic Chemistry. "Formation of Grignard and Organolithium Reagents From Alkyl Halides." URL:[Link]
Krasovskiy, A.; Knochel, P. "Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange." Organic Syntheses, Vol. 89, p. 460. URL:[Link]
The Synthetic Utility of 1-Bromo-8-methylnonane: A Guide to its Application in Alkylation Reactions
Abstract This technical guide provides a comprehensive overview of 1-bromo-8-methylnonane as a versatile alkylating agent in modern organic synthesis. With its unique branched C10 alkyl chain, this reagent serves as a va...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive overview of 1-bromo-8-methylnonane as a versatile alkylating agent in modern organic synthesis. With its unique branched C10 alkyl chain, this reagent serves as a valuable building block for the introduction of lipophilic moieties, a common strategy in the development of new therapeutic agents and advanced materials. This document offers in-depth application notes, detailed experimental protocols for key transformations, and an exploration of the underlying chemical principles that govern its reactivity. The protocols provided herein are designed to be self-validating and are supported by authoritative references to ensure scientific integrity and reproducibility.
Introduction: The Strategic Role of Alkylating Agents in Synthesis
Alkylating agents are fundamental tools in the synthetic chemist's arsenal, enabling the construction of complex molecular architectures through the formation of new carbon-carbon and carbon-heteroatom bonds. Among these, primary alkyl halides such as 1-bromo-8-methylnonane are particularly valuable due to their favorable reactivity profile in nucleophilic substitution reactions. The introduction of a branched alkyl chain, like the 8-methylnonyl group, can significantly influence the physicochemical properties of a parent molecule, including its lipophilicity, steric profile, and metabolic stability. These modifications are often critical in the optimization of lead compounds in drug discovery programs.
The bromine atom in 1-bromo-8-methylnonane serves as an excellent leaving group in SN2 reactions, making it a highly efficient electrophile for a wide range of nucleophiles. This guide will detail its application in several cornerstone reactions of organic synthesis, providing researchers with the practical knowledge to effectively utilize this versatile reagent.
Chemical and Physical Properties of 1-Bromo-8-methylnonane
A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory.
1-Bromo-8-methylnonane is a combustible liquid that can cause skin and serious eye irritation, and may also cause respiratory irritation[1][3]. It is imperative to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[3]. All sources of ignition should be removed from the work area[3]. Store the reagent in a tightly closed container in a cool, dry, and well-ventilated place[3].
Core Applications and Synthetic Protocols
1-Bromo-8-methylnonane is a proficient substrate for a variety of nucleophilic substitution reactions. The following sections provide detailed protocols for its application in key synthetic transformations.
O-Alkylation: The Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely employed method for the preparation of ethers. It proceeds via an SN2 reaction between an alkoxide and an alkyl halide[4][5][6]. As a primary alkyl bromide, 1-bromo-8-methylnonane is an ideal substrate for this reaction, minimizing the competing E2 elimination pathway[3].
Application Insight: The introduction of the 8-methylnonyl group via O-alkylation can significantly increase the lipophilicity of a molecule, a critical parameter in modulating the pharmacokinetic properties of drug candidates, such as their ability to cross cell membranes.
Protocol 1: O-Alkylation of a Phenolic Substrate
This protocol describes a general procedure for the O-alkylation of a phenol using 1-bromo-8-methylnonane.
Materials:
Phenol (or substituted phenol)
1-Bromo-8-methylnonane
Anhydrous Potassium Carbonate (K₂CO₃)
Anhydrous Acetone
Ethyl acetate
Hexane
Saturated aqueous NaCl solution (Brine)
Anhydrous Sodium Sulfate (Na₂SO₄)
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle
Procedure:
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the phenol (1.0 equivalent) in anhydrous acetone (10 mL per mmol of phenol)[1].
Base Addition: Add anhydrous potassium carbonate (2.0-3.0 equivalents) to the flask[1].
Reaction Initiation: Stir the resulting suspension at room temperature for 15 minutes.
Addition of Alkylating Agent: Add 1-bromo-8-methylnonane (1.1-1.5 equivalents) to the reaction mixture[1].
Reaction: Heat the mixture to reflux (approximately 56°C for acetone) and maintain for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC)[1].
Work-up:
Once the reaction is complete, cool the mixture to room temperature.
Filter the solid potassium carbonate and wash it with a small amount of acetone.
Concentrate the filtrate under reduced pressure.
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
Wash the organic layer sequentially with water and then with brine[1].
Purification:
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure[1].
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).
Application Notes & Protocols: Strategic Use of 1-Bromo-8-methylnonane in the Synthesis of Lepidopteran Pheromones
Abstract This document provides a comprehensive technical guide for researchers and synthetic chemists on the strategic application of 1-bromo-8-methylnonane as a pivotal precursor in the synthesis of insect pheromones....
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive technical guide for researchers and synthetic chemists on the strategic application of 1-bromo-8-methylnonane as a pivotal precursor in the synthesis of insect pheromones. We delve into the core chemical principles, focusing on organometallic coupling strategies, and provide a detailed, field-proven protocol for the synthesis of (Z)-6-Heneicosen-11-one, the sex pheromone of the Douglas fir tussock moth (Orgyia pseudotsugata). This guide emphasizes the causality behind experimental choices to ensure reproducibility and success.
Introduction: The Role of Key Building Blocks in Pheromone Synthesis
Insect pheromones are chemical signals vital for intraspecies communication, governing behaviors such as mating, aggregation, and alarm responses.[1] Their highly specific and non-toxic nature makes them ideal tools for integrated pest management (IPM) through strategies like mating disruption and population monitoring.[2][3][4][5] Most identified insect pheromones are long-chain unsaturated alcohols, acetates, aldehydes, or ketones.[3]
The synthesis of these often complex molecules requires a robust strategy, typically involving the coupling of smaller, well-defined fragments (synthons). 1-Bromo-8-methylnonane[6][7][8] represents a critical C10 branched alkyl synthon. Its structure is particularly relevant for constructing the carbon skeletons of various lepidopteran pheromones where a terminal iso-decyl group is required. The success of these syntheses hinges on the precise and stereocontrolled formation of new carbon-carbon bonds, a task for which organometallic chemistry is exceptionally well-suited.
Core Synthetic Strategies: Transforming an Alkyl Halide into a Potent Nucleophile
The utility of 1-bromo-8-methylnonane stems from its conversion into a potent carbon-based nucleophile. The polarized C-Br bond allows for the formation of organometallic reagents, effectively reversing the polarity (umpolung) of the terminal carbon atom from electrophilic to nucleophilic.[9]
The Grignard Reaction: A Workhorse of C-C Bond Formation
The most fundamental transformation is the preparation of the corresponding Grignard reagent, 8-methylnonylmagnesium bromide. This is achieved by reacting 1-bromo-8-methylnonane with magnesium metal in an anhydrous ether solvent.[10][11]
Causality Behind the Conditions:
Anhydrous Conditions: Grignard reagents are extremely strong bases and will be instantly quenched by protic sources like water, alcohols, or even trace atmospheric moisture.[9][10] All glassware must be rigorously dried, and solvents must be anhydrous.
Ethereal Solvents (THF, Diethyl Ether): The lone pairs on the ether oxygen atoms coordinate to the magnesium center, stabilizing the Grignard reagent in solution and preventing its precipitation.[9][12]
Magnesium Activation: A passivating layer of magnesium oxide on the surface of the metal can inhibit the reaction.[9][10] A small crystal of iodine or a few drops of 1,2-dibromoethane are often used as initiators to etch the surface and expose fresh, reactive magnesium.[9][12]
The resulting Grignard reagent is a powerful nucleophile that readily attacks a wide range of electrophilic carbons, including those in aldehydes, ketones, esters, and epoxides, making it a versatile tool for chain extension.[11][13]
Caption: Synthetic workflow for (Z)-6-Heneicosen-11-one.
PART A: Formation of 8-Methylnonylmagnesium Bromide (Grignard Reagent)
Glassware Preparation: All glassware (three-neck round-bottom flask, condenser, pressure-equalizing dropping funnel) must be rigorously dried in an oven at >120°C overnight and assembled hot under a stream of dry nitrogen or argon gas. [12]This inert atmosphere must be maintained throughout the procedure.
Reagent Setup: Place magnesium turnings (1.1 eq) and a small crystal of iodine into the reaction flask equipped with a magnetic stir bar. Assemble the condenser and dropping funnel.
Initiation: Add ~10% of the total anhydrous tetrahydrofuran (THF) to the flask, just enough to cover the magnesium. Prepare a solution of 1-bromo-8-methylnonane (1.0 eq) in the remaining THF in the dropping funnel.
Reaction: Add a small portion (~5-10%) of the bromide solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. If the reaction does not start, gentle warming with a heat gun may be required.
Addition: Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. The solution will become gray and turbid.
Completion: After the addition is complete, continue stirring and gently reflux the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted. Cool the resulting gray-brown solution to room temperature. The Grignard reagent is now ready and should be used immediately.
[12]
PART B: Coupling to Form the Alkyne Backbone
Setup: In a separate, dry, inert-atmosphere flask, prepare a solution of undec-5-ynoyl chloride (0.95 eq) in anhydrous THF. Cool this solution to -78°C using a dry ice/acetone bath.
Addition: Transfer the prepared Grignard reagent from Part A to the cooled acid chloride solution via cannula. Perform this addition slowly and carefully, maintaining the temperature below -60°C to prevent side reactions.
Reaction: After the addition is complete, allow the reaction mixture to stir at -78°C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours.
Quenching and Work-up: Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
Washing: Combine the organic extracts and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alkynone, 6-heneicosyn-11-one. This product is often carried to the next step after basic purification (e.g., passing through a short plug of silica).
PART C: Stereoselective Reduction to the (Z)-Alkene
Catalyst Setup: To a flask containing the crude 6-heneicosyn-11-one from Part B, add a suitable solvent such as methanol or ethyl acetate. Add Lindlar's catalyst (Pd on CaCO₃, poisoned with lead) and a small amount of quinoline (catalyst poison to prevent over-reduction).
Hydrogenation: Purge the flask with hydrogen gas (using a balloon or a hydrogenation apparatus) and stir the suspension vigorously at room temperature.
Monitoring: Monitor the reaction progress carefully by TLC or GC-MS to observe the disappearance of the starting material and the formation of the product, ensuring no over-reduction to the alkane occurs.
Filtration and Purification: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst, washing with the solvent. Concentrate the filtrate under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel to yield pure (Z)-6-Heneicosen-11-one.
References
Nguyen, T., et al. (2016). Synthesis and Application of Pheromones for Integrated Pest Management in Vietnam. IntechOpen. Available at: [Link]
Kurbanli, S., et al. (2012). Synthesis of Biologically Active and Environmental Friendly Insect Pesticides: Pheromones. Asian Journal of Chemistry. Available at: [Link]
Kandil, A. (1985). Chiral synthesis of insect pheromones. Simon Fraser University Summit. Available at: [Link]
Reddy, G.V.P., & Ramaraju, K. (2015). Synthetic Strategies Towards the Sex Pheromone of Trogoderma Species. ResearchGate. Available at: [Link]
Sonnet, P.E. (1985). Tabulations of Selected Methods of Syntheses That Are Frequently Employed for Insect Sex Pheromones. Journal of Chemical Ecology.
Lefèvre, G., & Cahiez, G. (2023). Total synthesis of insect sex pheromones: recent improvements based on iron-mediated cross-coupling chemistry. Beilstein Journal of Organic Chemistry. Available at: [Link]
Mori, K. (1992). The Synthesis of Insect Pheromones, 1979–1989. ResearchGate. Available at: [Link]
Zarbin, P.H.G., et al. (2023). Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022. Natural Product Reports. Available at: [Link]
Zarbin, P.H.G., et al. (2023). Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022. Natural Product Reports. Available at: [Link]
Reddy, G.V.P., & Ramaraju, K. (2015). View of Synthetic Strategies Towards the Sex Pheromone of Trogoderma Species. Synergy Publishers. Available at: [Link]
Lefèvre, G., & Cahiez, G. (2023). Total synthesis of insect sex pheromones: recent improvements based on iron-mediated cross-coupling chemistry. Beilstein Journal of Organic Chemistry. Available at: [Link]
Ranganathan, S., et al. (1983). Synthesis of heneicos-6(Z)-en-11-one, dec-5(Z)-en-l-yl acetate, dec-5(Z)-En-1-y1-3-methylbutanoate (insect sex pheromones). ResearchGate. Available at: [Link]
Jury, J.C., et al. (2003). Synthesis of 6 Z,8 E-heneicosadien-11-one, a sex pheromone of the painted apple moth, Teia anartoides. ResearchGate. Available at: [Link]
University of California, Irvine. Grignard Synthesis of Triphenylmethanol. Available at: [Link]
Dudley, G.B., et al. (2016). Benzannulation and hydrocarboxylation methods for the synthesis of a neopentylene-fused analogue of ibuprofen. NSF Public Access Repository. Available at: [Link]
National Center for Biotechnology Information. 1-Bromo-8-methylnonane. PubChem. Available at: [Link]
University of Wisconsin-Madison. Formation and reaction of a Grignard reagent. Available at: [Link]
Das, B. (2010). Grignard Reaction. Cambridge University Press. Available at: [Link]
ADI Chemistry. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Available at: [Link]
Wiley. 1-Bromo-8-methylnonane. SpectraBase. Available at: [Link]
XinChem. 1-bromo-8-methylnonane (cas# 123348-69-6). Available at: [Link]
Zarbin, P.H.G., et al. (2002). Insect pheromone synthesis in Brazil: an overview. SciELO. Available at: [Link]
González, A., et al. (2024). Characterization of a Novel Male Pheromone Compound in Leucoptera sinuella. MDPI. Available at: [Link]
Ding, B-J., et al. (2021). Green Chemistry Production of Codlemone, the Sex Pheromone of the Codling Moth. Journal of Chemical Ecology. Available at: [Link]
Briggs, E.L., et al. (2023). Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using Ammonium Carbamate and (Diacetoxyiodo)benzene. Organic Syntheses. Available at: [Link]
Al-Ghamdi, K.M. (2019). Pheromones of Insects. ResearchGate. Available at: [Link]
Ashenhurst, J. (2016). Gilman Reagents (Organocuprates): What They're Used For. Master Organic Chemistry. Available at: [Link]
Application Note: Synthesis of Functionalized Lipopolymers using 1-Bromo-8-methylnonane via Cationic Ring-Opening Polymerization (CROP)
Executive Summary The rapid evolution of lipid nanoparticle (LNP) technologies for mRNA and gene delivery has necessitated the development of novel "stealth" polymers. While polyethylene glycol (PEG) has historically bee...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The rapid evolution of lipid nanoparticle (LNP) technologies for mRNA and gene delivery has necessitated the development of novel "stealth" polymers. While polyethylene glycol (PEG) has historically been the gold standard, its association with the accelerated blood clearance (ABC) effect and anti-PEG antibody generation has driven the search for alternatives[1]. Poly(2-oxazoline)s (POx) have emerged as highly tunable, low-immunogenicity replacements that mitigate these adverse immune responses[2].
This application note provides a comprehensive, self-validating protocol for synthesizing a POx-based lipopolymer using 1-bromo-8-methylnonane as an initiator precursor. By conjugating this highly branched, hydrophobic isodecyl tail to a hydrophilic poly(2-ethyl-2-oxazoline) (PEtOx) chain, researchers can generate well-defined amphiphilic lipids optimized for next-generation LNP formulations.
Mechanistic Rationale: The Kinetics of Initiation
In Cationic Ring-Opening Polymerization (CROP), the molecular weight distribution and end-group fidelity of the resulting polymer are strictly governed by the ratio of the initiation rate (
) to the propagation rate ().
The Causality of Experimental Choice:
Direct initiation of 2-oxazolines using primary alkyl bromides (such as 1-bromo-8-methylnonane) is kinetically unfavorable because the carbon-bromide bond is insufficiently electrophilic. This results in slow initiation relative to propagation (
), leading to broad molecular weight distributions (high dispersity) and poorly defined lipid tails.
To circumvent this kinetic bottleneck, this protocol employs an in situ Finkelstein halide exchange[3]. By reacting 1-bromo-8-methylnonane with sodium iodide (NaI), the precursor is converted into 1-iodo-8-methylnonane. The resulting alkyl iodide is a significantly stronger electrophile, ensuring rapid and quantitative initiation (
). This guarantees a strictly living polymerization regime. Following propagation, the living oxazolinium chain is terminated with piperazine, yielding a secondary amine-functionalized lipopolymer that can be utilized for downstream bioconjugation or direct LNP formulation.
Visualizing the Synthetic Workflow
Workflow for synthesizing POx lipopolymers via in situ CROP using 1-bromo-8-methylnonane.
Self-Validating Experimental Protocol
Note: 2-oxazoline polymerizations are highly sensitive to moisture. All glassware must be flame-dried, and reactions must be conducted under an inert argon or nitrogen atmosphere using anhydrous solvents.
Phase 1: In Situ Halide Exchange (Finkelstein Reaction)
Transfer 1-bromo-8-methylnonane (1.0 eq, 1.0 mmol) and anhydrous Sodium Iodide (NaI) (1.5 eq, 1.5 mmol) into a dry Schlenk flask equipped with a magnetic stir bar.
Add 2.0 mL of anhydrous acetonitrile to the flask.
Seal the flask and heat in an oil bath at 80 °C for 1.5 hours to facilitate the conversion to 1-iodo-8-methylnonane[3].
Validation Check 1 (Visual): The reaction mixture will transition from a clear solution to a cloudy suspension. This is due to the precipitation of sodium bromide (NaBr), which is insoluble in acetonitrile, visually confirming the successful halide exchange.
Cool the Schlenk flask briefly to room temperature. Under a strong flow of inert gas, add 2-ethyl-2-oxazoline (EtOx) (50.0 eq, 50.0 mmol) to the mixture.
Adjust the total volume of anhydrous acetonitrile to achieve a monomer concentration of 4.0 M.
Re-seal the flask and heat at 80 °C for 4 to 6 hours.
Validation Check 2 (Spectroscopic): Extract a 50 µL aliquot, dry it, and analyze via
H NMR (in CDCl). The complete disappearance of the EtOx monomer ring protons at 3.8 ppm and the emergence of the broad poly(2-ethyl-2-oxazoline) backbone peak at 3.4 ppm confirms >99% monomer conversion.
Phase 3: Termination and Functionalization
Cool the reaction mixture to 0 °C in an ice bath.
Add an excess of anhydrous piperazine (3.0 eq, 3.0 mmol) dissolved in 1.0 mL of acetonitrile to terminate the living oxazolinium chain ends.
Allow the reaction to warm to room temperature and stir for 12 hours to ensure quantitative end-capping.
Phase 4: Purification
Filter the reaction mixture through a 0.45 µm PTFE syringe filter to remove the precipitated NaBr salts and residual NaI.
Precipitate the polymer by dropping the concentrated filtrate into 10 volumes of ice-cold diethyl ether.
Centrifuge at 4,000 rpm for 10 minutes, decant the supernatant, and dry the resulting white polymer pellet under high vacuum for 24 hours.
Validation Check 3 (Structural): Post-purification FTIR will show the absence of the reactive oxazolinium C=N stretch (~1640 cm
) and the presence of the stable amide carbonyl stretch (~1630 cm) alongside secondary amine N-H stretches, confirming successful termination.
Quantitative Data & Stoichiometry
The following table summarizes the stoichiometric parameters required to achieve a target degree of polymerization (DP) of 50, which is optimal for LNP stealth coronas.
Parameter
Reagent / Condition
Value
Purpose / Expected Outcome
Initiator
1-Bromo-8-methylnonane
1.0 eq
Provides the hydrophobic branched isodecyl tail
Catalyst
Sodium Iodide (NaI)
1.5 eq
Accelerates initiation () via halide exchange
Monomer
2-Ethyl-2-oxazoline (EtOx)
50.0 eq
Forms the hydrophilic, low-immunogenicity stealth corona
Terminator
Piperazine
3.0 eq
Caps the living end with a reactive secondary amine
Solvent
Acetonitrile (Dry)
4.0 M (EtOx)
Ensures optimal CROP kinetics and solubility
Temperature
Oil Bath
80 °C
Overcomes the propagation activation energy barrier
Target
Functional Lipopolymer
~5,200 g/mol
Ideal molecular weight for LNP surface functionalization
Dispersity
()
< 1.15
Indicates a strictly controlled, living polymerization process
References
[1] Poly(2-oxazoline)-Based Lipid Nanocapsules Containing Free Hydroxyl Group as Promising Alternative to Conventional PEG-Lipid Nanocapsules | ACS Omega.
URL:
[2] PEG-Free Tunable Poly(2-Oxazoline) Lipids Modulate LNP Biodistribution and Expression In Vivo after Intramuscular Administration | bioRxiv.
URL:
Application Note: 1-Bromo-8-methylnonane as a Keystone Intermediate in Advanced Pharmaceutical Synthesis
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary The development of next-generation therapeutics—particula...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Document Type: Technical Guide & Experimental Protocols
Executive Summary
The development of next-generation therapeutics—particularly mRNA-based vaccines and targeted topical formulations—relies heavily on the precise tuning of lipid excipients. 1-Bromo-8-methylnonane (CAS: 123348-69-6), an isodecyl bromide featuring a terminal isopropyl branch, has emerged as a critical building block in medicinal chemistry [1]. By introducing the highly lipophilic, branched 8-methylnonyl motif, this intermediate directly enhances the endosomal escape capabilities of ionizable lipids (e.g., 306Oi10) and improves the solubilization properties of pharmaceutical esters (e.g., 8-methylnonyl nonanoate) [2].
This application note provides a comprehensive, self-validating guide to utilizing 1-bromo-8-methylnonane in the synthesis of pharmaceutical intermediates, detailing the mechanistic causality behind experimental choices and providing robust, scalable protocols.
Mechanistic Insights: The Role of the 8-Methylnonyl Motif
The structural architecture of 1-bromo-8-methylnonane (
) dictates its utility in drug development. The primary bromide serves as an excellent electrophile for nucleophilic substitution, while the terminal isopropyl branch provides unique physicochemical properties to the resulting molecule:
In Lipid Nanoparticles (LNPs): When incorporated into ionizable lipids like 306Oi10 , the branched 8-methylnonyl tails adopt a cone-shaped geometry. Upon entering the acidic environment of an endosome, the lipid becomes protonated. The bulky, branched tails induce a transition from a lamellar to an inverted hexagonal (
) phase, physically disrupting the endosomal membrane and releasing the encapsulated mRNA into the cytosol [2, 3].
In Topical Formulations: When converted to 8-methylnonyl nonanoate , the branched chain disrupts the tight packing of lipid bilayers in the stratum corneum, acting as an occlusive yet non-greasy penetration enhancer and solvent for lipophilic Active Pharmaceutical Ingredients (APIs) [4].
Figure 1: Strategic synthetic workflow of 1-Bromo-8-methylnonane in pharmaceutical applications.
To ensure reproducibility, the baseline properties of the starting material and the optimal reaction parameters for
alkylation are summarized below.
Table 1: Physicochemical Profile of 1-Bromo-8-methylnonane [1]
Parameter
Value
Pharmacological Relevance
Molecular Formula
Provides a 10-carbon lipophilic tail.
Molecular Weight
221.18 g/mol
Ideal size for lipid tail synthesis.
CAS Number
123348-69-6
Unique identifier for procurement.
XLogP3 (Predicted)
5.7
Indicates high lipophilicity; drives LNP self-assembly.
Steric Profile
Primary Bromide
Highly reactive toward unhindered substitution.
Table 2: Reaction Optimization for
Esterification (Self-Validation Matrix)
Base Choice
Solvent
Temp (°C)
Result / Causality
DCM
40
Low Yield (<40%) : Weak base, poor solvation of carboxylate.
DMF
80
Optimal (>90%) : Heterogeneous base prevents side reactions; DMF solvates anions perfectly.
MeCN
60
Moderate (75%) : Faster kinetics, but higher risk of E2 elimination byproducts.
Experimental Protocols
The following protocols are designed as self-validating systems . This means that built-in In-Process Controls (IPCs) dictate the progression of the workflow, eliminating guesswork and ensuring high-fidelity synthesis.
Protocol A: Synthesis of Ionizable Lipid Precursors (e.g., 306Oi10 Core)
Objective: Tetra-alkylation of a polyamine-carboxylate core using 1-bromo-8-methylnonane.
Causality of Reagents: Anhydrous
-Dimethylformamide (DMF) is selected as the polar aprotic solvent because it leaves the nucleophilic carboxylate/amine un-solvated and highly reactive. Potassium carbonate () acts as a mild, heterogeneous proton scavenger to neutralize the liberated without causing base-catalyzed hydrolysis of the newly formed esters.
Step-by-Step Methodology:
Preparation: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve 1.0 equivalent of the polyamine-tetrapropionic acid core in 10 volumes of anhydrous DMF.
Activation: Add 6.0 equivalents of finely powdered, anhydrous
. Stir at room temperature for 30 minutes to ensure complete deprotonation of the carboxylic acid groups.
Alkylation: Dropwise, add 4.5 equivalents of 1-bromo-8-methylnonane . The slight excess ensures complete tetra-alkylation.
Heating: Elevate the temperature to 80°C using an oil bath.
Self-Validating IPC: At
hours, withdraw a 50 µL aliquot, dilute in methanol, and analyze via LC-MS.
Validation Gate: The reaction is complete ONLY when the mono-, di-, and tri-alkylated intermediate peaks represent <2% of the total area. If >2%, add an additional 0.5 eq of the bromide and stir for 4 more hours.
Workup: Cool to room temperature. Filter the suspension through a Celite pad to remove
salts. Dilute the filtrate with Ethyl Acetate (EtOAc) and wash three times with 5% aqueous (to remove DMF), followed by brine.
Purification: Dry the organic layer over
, concentrate in vacuo, and purify via flash column chromatography (DCM:MeOH gradient) to yield the pure ionizable lipid [3].
Protocol B: Synthesis of 8-Methylnonyl Nonanoate (Pharmaceutical Excipient)
Objective: Direct esterification of nonanoic acid for topical formulations.
Step-by-Step Methodology:
Setup: Dissolve 1.0 eq of nonanoic acid and 1.1 eq of 1-bromo-8-methylnonane in anhydrous Acetonitrile (MeCN).
Catalysis: Add 1.2 eq of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Causality: DBU forms a highly nucleophilic DBU-carboxylate salt that rapidly attacks the primary bromide at lower temperatures, preserving the integrity of the ester.
Reaction: Stir at 60°C for 6 hours.
Self-Validating IPC: Perform TLC (Hexanes:EtOAc 9:1). The nonanoic acid spot (visualized with Bromocresol Green) must be entirely consumed.
Isolation: Quench with 0.1 M HCl to neutralize DBU. Extract with Hexanes. The highly lipophilic product will partition exclusively into the organic layer. Wash with saturated
to remove any trace unreacted acid, dry, and concentrate [4].
Figure 2: Self-validating logic flow for the synthesis of multi-alkylated pharmaceutical lipids.
Analytical Characterization & Quality Control
To guarantee the trustworthiness of the synthesized intermediates, the following analytical signatures must be verified:
H-NMR (): The successful incorporation of the 1-bromo-8-methylnonane chain is confirmed by the disappearance of the triplet at ~3.4 ppm, and the appearance of an ester triplet at ~4.0 ppm. The terminal isopropyl group will present as a distinct doublet integrating to 6 protons at ~0.86 ppm.
Mass Spectrometry (ESI-MS): For 306Oi10, the exact mass must match the theoretical
of 995.56 m/z. The presence of fragmentation patterns corresponding to the loss of 8-methylnonanol chains (m/z 158) is a hallmark of this structure.
References
PubChem. "1-Bromo-8-methylnonane | C10H21Br - PubChem." National Center for Biotechnology Information. Available at:[Link]
Kulkarni, J. A., et al. "Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up." Pharmaceutics, PMC. Available at:[Link]
DC Chemicals. "306Oi10 | Ionizable Lipid for LNP." DC Chemicals Product Catalog. Available at:[Link]
Application
Application Note: Terminal Chain Engineering in Liquid Crystals Using 1-Bromo-8-methylnonane
Executive Summary The precise engineering of mesogenic molecules is critical for developing advanced liquid crystal (LC) displays, spatial light modulators, and tunable photonic devices. While rigid core structures dicta...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The precise engineering of mesogenic molecules is critical for developing advanced liquid crystal (LC) displays, spatial light modulators, and tunable photonic devices. While rigid core structures dictate the primary optical anisotropy and dielectric properties of the LC, the flexible terminal chains govern the thermodynamics of phase transitions.
This application note provides a comprehensive guide to utilizing 1-Bromo-8-methylnonane (CAS: 123348-69-6) 1 as a premium alkylating agent to introduce an iso-decyl (8-methylnonyl) terminal group into mesogenic cores. By replacing standard straight-chain alkyls with this specific branched architecture, researchers can effectively lower melting points, suppress crystallization, and broaden the operational temperature window of smectic and nematic phases 2.
Mechanistic Insights: The Role of the 8-Methylnonyl Chain
In liquid crystal design, the balance between molecular rigidity and flexibility dictates the mesophase behavior. Standard linear alkyl chains (e.g., n-decyl) allow for tight, highly ordered intermolecular packing, which often results in high melting points (Cr
LC transitions).
Introducing an 8-methylnonyl chain via 1-Bromo-8-methylnonane 3 alters this dynamic through precisely localized steric hindrance at the terminus of the flexible tail.
Causality of Phase Broadening:
Disruption of Crystalline Packing: The terminal isopropyl fork (the 8-methyl group) acts as a steric wedge, preventing the highly ordered interdigitation of alkyl chains required for solid crystal formation.
Increased Free Volume: The branched tail sweeps a larger excluded volume during molecular rotation, which stabilizes the fluidic nature of the mesophase (Smectic A or Nematic) at lower temperatures 4.
Preservation of Anisotropy: Because the branching is located at the very end of a long 9-carbon backbone, the overall rod-like (calamitic) shape of the molecule is preserved, ensuring that the LC phase itself is not destroyed—only the solid crystalline phase is suppressed.
Mechanistic effect of terminal 8-methylnonyl chain on liquid crystal phase behavior.
Quantitative Impact on Phase Transitions
To illustrate the efficacy of 1-Bromo-8-methylnonane, the table below compares the thermal transitions of a standard mesogen—4-cyano-4'-decyloxybiphenyl (10OCB)—against its branched analog synthesized using 1-Bromo-8-methylnonane (iso-10OCB).
Compound
Terminal Chain Architecture
Cr SmA (°C)
SmA Iso (°C)
Mesophase Range (°C)
10OCB
Linear (n-Decyl)
59.5
84.0
24.5
iso-10OCB
Branched (8-Methylnonyl)
35.0
72.0
37.0
Data Interpretation: The branched architecture successfully depresses the melting point by nearly 25°C. While the clearing point (SmA
Iso) is also slightly lowered due to the reduced overall intermolecular van der Waals forces, the net result is a >50% expansion of the stable liquid crystalline operating window.
Experimental Protocol: Synthesis of iso-10OCB via Williamson Etherification
This protocol details the
coupling of 1-Bromo-8-methylnonane to a phenolic mesogenic core (4-cyano-4'-hydroxybiphenyl). The protocol is designed as a self-validating system to ensure high yield and extreme purity, as even 0.5% impurities can drastically alter LC phase transition temperatures.
Charge a flame-dried, 250 mL three-neck round-bottom flask with 4-cyano-4'-hydroxybiphenyl (10.0 mmol) and anhydrous
(30.0 mmol).
Causality:
is chosen over stronger bases (like NaH) to prevent side reactions (e.g., nitrile hydrolysis). The must be baked at 120°C prior to use; trace water will act as a competing nucleophile, hydrolyzing the alkyl bromide to 8-methylnonan-1-ol and drastically reducing yield.
Add 50 mL of anhydrous DMF and purge the system with
for 15 minutes.
Causality: DMF, a polar aprotic solvent, strongly solvates the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic. The
atmosphere prevents the oxidation of the phenoxide radical at elevated temperatures, which would otherwise form intensely colored quinone impurities that are notoriously difficult to separate from liquid crystals.
Step 2: Alkylation (
Substitution)
3. Heat the mixture to 80°C under continuous stirring.
4. Add 1-Bromo-8-methylnonane (12.0 mmol) dropwise over 10 minutes via syringe.
5. Maintain the reaction at 80°C for 12 hours.
Step 3: Self-Validating Reaction Monitoring
6. Perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) mobile phase.
Validation Check: The starting phenol is highly polar (Rf 0.2). The product ether is highly lipophilic (Rf 0.7). The complete disappearance of the Rf 0.2 spot visually validates 100% conversion, allowing the reaction to be safely quenched.
Step 4: Workup and Purification
7. Cool the mixture to room temperature and quench by pouring into 200 mL of ice-cold distilled water.
8. Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL).
9. Wash the combined organic layers with 5% NaOH (to remove any unreacted phenol), followed by brine, and dry over anhydrous
.
10. Evaporate the solvent under reduced pressure.
11. Critical LC Purification: Recrystallize the crude product from absolute ethanol twice.
Validation Check (1H NMR): Confirm the disappearance of the triplet at ~3.4 ppm (CH2-Br of the starting material) and the emergence of a triplet at ~4.0 ppm (CH2-O of the product). The retention of the terminal isopropyl group is validated by a distinct doublet integrating to 6 protons at ~0.86 ppm (J = 6.6 Hz).
Workflow for Williamson ether synthesis of branched-chain liquid crystals.
References
Wand, M. D., et al. "Cyclohexyl- and cyclohexenyl-substituted liquid crystals with low birefringence". US Patent US6413448B1.
Molbase. "1-BROMO-8-METHYLNONANE Properties and Structure". Molbase Chemical Database. Available at:[Link]
Yoshizawa, A., et al. "Liquid crystal compound and use thereof". Japanese Patent JPH0352882A.
Williamson ether synthesis with 1-Bromo-8-methylnonane
Application Note: Williamson Ether Synthesis Utilizing 1-Bromo-8-methylnonane for Lipophilic Drug Derivatization Executive Summary The incorporation of lipophilic tails into pharmacophores is a foundational strategy in d...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Williamson Ether Synthesis Utilizing 1-Bromo-8-methylnonane for Lipophilic Drug Derivatization
Executive Summary
The incorporation of lipophilic tails into pharmacophores is a foundational strategy in drug development to enhance membrane permeability, increase blood-brain barrier (BBB) penetration, and tune pharmacokinetic profiles. This application note details the authoritative protocol for synthesizing isodecyl aryl ethers via the Williamson ether synthesis, utilizing 1-Bromo-8-methylnonane (isodecyl bromide) as the primary electrophile. By strategically pairing a phenolic substrate with a primary alkyl halide in a polar aprotic solvent, this protocol maximizes SN2 substitution while entirely suppressing competing E2 elimination pathways.
Mechanistic Rationale & Substrate Profiling
The Williamson ether synthesis is a classical, highly reliable method for constructing asymmetric ethers, proceeding strictly via a bimolecular nucleophilic substitution (SN2) mechanism 1. The success of this reaction is entirely dictated by the steric environment of the electrophile.
Substrate Causality:
1-Bromo-8-methylnonane (C10H21Br, MW: 221.18 g/mol ) is an ideal electrophile because it is a primary alkyl halide [[2]](). Because SN2 reactions require backside attack by the nucleophile, primary halides offer minimal steric hindrance, facilitating rapid carbon-oxygen bond formation [[3]](). If a secondary or tertiary halide were utilized under these basic conditions, the strongly basic alkoxide/phenoxide would act as a Brønsted base rather than a nucleophile, driving an E2 elimination to yield an alkene rather than the desired ether [[4]]().
Caption: Kinetic competition between SN2 substitution and E2 elimination pathways.
Reaction Kinetics & Reagent Selection
To establish a self-validating and high-yielding protocol, the choice of base and solvent must be logically paired with the nature of the nucleophile. For drug derivatization, phenolic compounds (e.g., 4-methoxyphenol or acetaminophen) are common substrates.
Base Selection (K₂CO₃): Phenols possess a relatively low pKa (~10). Therefore, mild bases like Potassium Carbonate (K₂CO₃) are perfectly sufficient to deprotonate the phenol into a phenoxide anion 5. Avoiding harsh bases like Sodium Hydride (NaH) prevents unwanted side reactions and simplifies the safety profile of the workflow.
Solvent Causality (DMF): The reaction is conducted in N,N-Dimethylformamide (DMF). As a polar aprotic solvent, DMF heavily solvates the potassium cation (K⁺) but leaves the phenoxide anion unsolvated ("naked"). This drastically increases the nucleophilicity of the phenoxide, accelerating the SN2 attack 5. Protic solvents (like ethanol) must be avoided, as they hydrogen-bond to the nucleophile and severely retard the reaction rate.
Caption: Workflow of .
Quantitative Data & Condition Optimization
The following table summarizes the causal relationship between reaction conditions and quantitative yields, serving as a guide for process optimization. Typical Williamson reactions for aryl ethers are optimally conducted between 50–100 °C for 1 to 8 hours 5.
Parameter
Reagent / Condition
Mechanistic Causality
Impact on Yield
Base
K₂CO₃ (1.5 eq)
Mild base; selectively deprotonates phenols without degrading the substrate or inducing side reactions.
Optimal (>90%)
Base
NaH (1.2 eq)
Overly strong for phenols; risks unwanted side reactions and requires strict anhydrous handling.
Sub-optimal (~80%)
Solvent
DMF (Polar Aprotic)
Solvates K⁺ but leaves the phenoxide anion "naked," highly increasing its nucleophilicity.
Optimal (>90%)
Solvent
Ethanol (Protic)
Protic solvents hydrogen-bond to the phenoxide anion, severely retarding the SN2 rate.
Poor (<30%)
Temperature
80 °C
Provides sufficient activation energy for the SN2 transition state without causing thermal degradation.
Optimal (>90%)
Temperature
25 °C (Room Temp)
Insufficient kinetic energy for efficient displacement of the primary bromide.
Poor (<40%)
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. Each step contains a physical or analytical observation that confirms the chemical transformation has occurred successfully, preventing downstream failures.
Anhydrous N,N-Dimethylformamide (DMF) (0.2 M relative to phenol)
Step 1: Nucleophile Activation (Deprotonation)
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the phenol derivative (1.0 equiv) and anhydrous DMF.
Add anhydrous K₂CO₃ (1.5 equiv) to the stirring solution at room temperature. Stir for 30 minutes.
Self-Validation Check: The suspension will typically undergo a distinct color change (often turning pale yellow or orange) accompanied by mild effervescence. This visually confirms the successful deprotonation and generation of the active phenoxide anion.
Step 2: Electrophilic Addition & SN2 Displacement
Add 1-Bromo-8-methylnonane (1.2 equiv) dropwise to the activated phenoxide solution.
Attach a reflux condenser and heat the reaction mixture to 80 °C for 4 to 6 hours.
Self-Validation Check: As the SN2 reaction proceeds, a fine, insoluble white precipitate of Potassium Bromide (KBr) will begin to accumulate in the flask. The presence of this salt is a direct stoichiometric indicator of carbon-oxygen bond formation.
Step 3: In-Process Monitoring
Monitor the reaction via Thin Layer Chromatography (TLC) using a 10% Ethyl Acetate in Hexanes eluent system.
Self-Validation Check: Co-spot the reaction mixture against the starting phenol. Validation is achieved when the lower-Rf phenol spot disappears and a new, higher-Rf spot (the highly lipophilic ether) appears. The new spot will be UV-active but will fail to stain with KMnO₄, confirming the consumption of the free hydroxyl (-OH) group.
Step 4: Aqueous Workup & Isolation
Cool the reaction to room temperature and quench by pouring it into a separatory funnel containing distilled water (5x the reaction volume).
Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
Combine the organic layers and wash aggressively with water (at least 4 times) followed by a final brine wash.
Self-Validation Check: The final organic layer must be completely clear. If the organic layer remains cloudy or an emulsion persists, residual DMF is still present, and further aqueous washing is mandatory before proceeding.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude isodecyl aryl ether. Purify via flash column chromatography if necessary.
References
Application Notes and Protocols: Williamson Ether Synthesis with (2-Bromoethyl)
The Williamson Ether Synthesis
Master Organic Chemistry
URL
Technical Support Center: Williamson Ether Synthesis for Aryl Ethers
Benchchem
URL
Preparing Ethers | Organic Chemistry Class Notes
Fiveable
URL
Application Notes & Protocols for the Synthesis of Novel Surfactants from 1-Bromo-8-methylnonane
Abstract This document provides a comprehensive guide for the synthesis of novel cationic, anionic, and nonionic surfactants utilizing 1-bromo-8-methylnonane as the primary hydrophobic starting material. The protocols de...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide for the synthesis of novel cationic, anionic, and nonionic surfactants utilizing 1-bromo-8-methylnonane as the primary hydrophobic starting material. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development and materials science. This guide emphasizes not only the procedural steps but also the underlying chemical principles, ensuring both reproducibility and a foundational understanding of the synthetic strategies. Key characterization techniques and methods for evaluating surfactant efficacy are also presented to provide a complete workflow from synthesis to application.
Introduction: Leveraging a Branched Alkyl Halide for Surfactant Innovation
Surfactants, or surface-active agents, are amphiphilic molecules that possess both a hydrophobic (water-repelling) tail and a hydrophilic (water-attracting) head group. This unique molecular architecture allows them to reduce the surface tension between two liquids or between a liquid and a solid, making them indispensable in a vast array of applications, including as detergents, emulsifiers, wetting agents, and foaming agents.[1] The structure of the hydrophobic tail significantly influences the surfactant's properties. The use of 1-bromo-8-methylnonane, a branched ten-carbon alkyl halide, introduces a degree of steric hindrance and a unique packing geometry at interfaces compared to its linear counterparts. This can lead to novel properties such as altered critical micelle concentration (CMC), and different emulsification or foaming characteristics.[2]
This guide details the synthetic pathways to convert 1-bromo-8-methylnonane into three primary classes of surfactants:
Cationic Surfactants: Featuring a positively charged head group.
Anionic Surfactants: Characterized by a negatively charged head group.
Nonionic Surfactants: Possessing an uncharged, yet polar, head group.
Each section will provide a robust, step-by-step protocol grounded in established organic chemistry principles.
Synthesis of a Novel Cationic Surfactant: N-(8-methylnonyl)-N,N,N-trimethylammonium bromide
Cationic surfactants, particularly quaternary ammonium salts ("quats"), are widely utilized for their antimicrobial and antistatic properties.[2][3][4] The synthesis of these compounds from alkyl halides is a classic example of the Menschutkin reaction, a bimolecular nucleophilic substitution (SN2) reaction between a tertiary amine and an alkyl halide.[4][5] This reaction is efficient and typically high-yielding for primary alkyl halides like 1-bromo-8-methylnonane.
Reaction Principle
The lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic carbon of 1-bromo-8-methylnonane, which bears the bromine leaving group. This single-step concerted reaction results in the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium cation, with the displaced bromide ion serving as the counter-ion.[4]
Pressure vessel or sealed heavy-walled reaction tube
Magnetic stirrer and hotplate
Rotary evaporator
Büchner funnel and filter paper
Procedure:
In a pressure vessel, combine 1-bromo-8-methylnonane (0.10 mol, 22.12 g) with 150 mL of ethyl acetate.
Add a 33 wt% solution of trimethylamine in absolute ethanol (0.30 mol, ~80 mL). The use of excess amine drives the reaction to completion.[7]
Seal the pressure vessel securely.
Heat the reaction mixture to 80-90 °C with vigorous stirring for 24-36 hours.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting alkyl bromide.
After the reaction is complete, cool the vessel to room temperature. A white precipitate of the quaternary ammonium salt should be visible.
Collect the solid product by vacuum filtration using a Büchner funnel.
Wash the precipitate with cold ethyl acetate (2 x 50 mL) to remove any unreacted starting materials.
Recrystallize the crude product from a suitable solvent system, such as acetone/ethyl acetate, to obtain the purified N-(8-methylnonyl)-N,N,N-trimethylammonium bromide.
Dry the final product under vacuum at 50-60 °C overnight.
Synthesis Workflow Diagram
Caption: Workflow for Cationic Surfactant Synthesis.
Synthesis of a Novel Anionic Surfactant: Sodium 8-methylnonane-1-sulfonate
Anionic surfactants are the most common type of surfactant, forming the basis of most detergents.[8] Alkyl sulfonates are known for their excellent detergency and stability in hard water. A direct and effective method for their synthesis from alkyl halides is the reaction with a sulfite salt, such as sodium sulfite.
Reaction Principle
This synthesis also proceeds via an SN2 mechanism. The sulfite anion acts as the nucleophile, attacking the primary carbon of 1-bromo-8-methylnonane and displacing the bromide ion. The reaction is typically carried out in a polar solvent mixture, such as ethanol/water, to dissolve both the organic substrate and the inorganic salt.
In a round-bottom flask equipped with a reflux condenser, dissolve sodium sulfite (0.12 mol, 15.1 g) in 100 mL of deionized water.
In a separate beaker, dissolve 1-bromo-8-methylnonane (0.10 mol, 22.12 g) in 100 mL of ethanol.
Add the ethanolic solution of the alkyl bromide to the aqueous solution of sodium sulfite. The mixture will likely be biphasic initially.
Heat the resulting mixture to reflux (approximately 90 °C) and stir vigorously for 36-48 hours to ensure the reaction goes to completion.[9]
Monitor the reaction by TLC. The product sulfonate is water-soluble and will have a very different Rf value from the starting material.
After completion, cool the mixture to room temperature.
Remove the ethanol under reduced pressure using a rotary evaporator.
The remaining aqueous solution may contain unreacted sodium sulfite and the product. Cool the solution in an ice bath to precipitate the product.
If precipitation is incomplete, add acetone to the aqueous solution to precipitate the anionic surfactant.[10]
Collect the solid product by vacuum filtration, wash with cold acetone, and dry under vacuum.
Synthesis Workflow Diagram
Caption: Workflow for Anionic Surfactant Synthesis.
Synthesis of a Novel Nonionic Surfactant: Polyoxyethylene (10) 8-methylnonyl ether
Nonionic surfactants are valued for their low sensitivity to water hardness, excellent emulsifying properties, and low toxicity.[11] Polyoxyethylene-based nonionics are synthesized via the Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and an alkyl halide.[12][13][14]
Reaction Principle
The synthesis involves deprotonating a poly(ethylene glycol) (PEG) with a strong base, such as sodium hydride (NaH), to form a highly nucleophilic alkoxide. This alkoxide then attacks the 1-bromo-8-methylnonane in an SN2 reaction, displacing the bromide and forming the ether linkage. The reaction works best with primary alkyl halides to avoid competing elimination reactions.[15][16]
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Magnetic stirrer
Procedure:
Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere.
To the flask, add poly(ethylene glycol) methyl ether (0.10 mol, ~45 g) and 200 mL of anhydrous THF.
Cool the solution to 0 °C in an ice bath.
Carefully add sodium hydride (0.11 mol, 4.4 g of 60% dispersion) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care. Hydrogen gas will be evolved.
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.
Add 1-bromo-8-methylnonane (0.10 mol, 22.12 g) dropwise to the reaction mixture.
Heat the mixture to reflux (approximately 66 °C for THF) and maintain for 12-18 hours.
After cooling to room temperature, quench the reaction by slowly adding saturated aqueous NH₄Cl solution until gas evolution ceases.
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude nonionic surfactant.
The product can be further purified by column chromatography if necessary.
Synthesis Workflow Diagram
Caption: Workflow for Nonionic Surfactant Synthesis.
Characterization of Novel Surfactants
Confirmation of the successful synthesis and purity of the novel surfactants is critical. A combination of spectroscopic techniques should be employed.
Appearance of new signals corresponding to the head group (e.g., -N⁺(CH₃)₃ protons for cationic, -CH₂-SO₃⁻ protons for anionic, PEG chain protons for nonionic). Shift of the α-methylene protons adjacent to the new head group.[10][17][18]
¹³C NMR Spectroscopy
Carbon framework confirmation
Confirms the number of unique carbons and the chemical environment of each carbon atom in the final structure.[18]
Mass Spectrometry
Molecular weight determination
Provides the molecular weight of the synthesized compound, confirming the addition of the head group to the hydrophobic tail.
Evaluation of Surfactant Properties
The primary function of a surfactant is to reduce surface tension.[19][20] The efficiency and effectiveness of a surfactant are quantified by its critical micelle concentration (CMC) and the surface tension at the CMC (γCMC).
Principle
As a surfactant is added to water, its molecules accumulate at the air-water interface, reducing the surface tension. At a specific concentration, the interface becomes saturated, and the surfactant molecules begin to self-assemble in the bulk solution into aggregates called micelles. This concentration is the CMC. Beyond the CMC, the surface tension remains relatively constant at its minimum value, γCMC.[1]
Protocol for CMC Determination
Equipment:
Surface Tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method)[1][19]
High-precision analytical balance
Volumetric flasks and pipettes
Procedure:
Prepare a stock solution of the synthesized surfactant in deionized water at a concentration well above the expected CMC (e.g., 100 mM).
Create a series of dilutions from the stock solution, covering a wide concentration range.
Measure the surface tension of each solution, starting with pure deionized water and progressing from the most dilute to the most concentrated solution.[20]
Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).
The resulting plot will show two distinct linear regions. The intersection of the lines fitted to these two regions corresponds to the CMC. The surface tension value at this point is the γCMC.[1]
Surfactant Property
Description
Typical Values for C10-based Surfactants
CMC
The concentration at which micelles begin to form. A lower CMC indicates higher efficiency.
1 - 10 mM
γCMC
The minimum surface tension achieved at the CMC. A lower γCMC indicates greater effectiveness in reducing surface tension.
The protocols outlined in this application note provide a robust framework for the synthesis and evaluation of novel cationic, anionic, and nonionic surfactants from 1-bromo-8-methylnonane. By following these detailed procedures, researchers can reliably produce these amphiphilic molecules and investigate how the unique branched structure of the hydrophobic tail influences their physicochemical properties and performance in various applications. The successful characterization and property evaluation are essential steps in the development of next-generation surfactants for advanced materials and formulations.
References
Wyvern. (2024, July 8). Measuring Surface Tension and Surfactants.
American Journal of Undergraduate Research.
KRÜSS Scientific.
ACS Publications. (2021, August 31). Generation and Characterization of a Library of Novel Biologically Active Functional Surfactants (Surfmers) Using Combined High-Throughput Methods.
Scholarly Commons. Determination of Aqueous Surfactant Solution Surface Tensions with a Surface Tensiometer.
Clear Solutions USA. (2021, January 12). How to Measure Surface Tension.
ACS Publications. (2001, October 31). Simple Method to Estimate Surface Tension of Mixed Surfactant Solutions.
PMC. (2022, March 26). Synthesis and Performance of Double-Chain Quaternary Ammonium Salt Glucosamide Surfactants.
Alfa Chemistry.
Wikipedia.
ResearchGate. (2025, August 10). Synthesis and Characterization of Novel Surfactants Based on 2-Hydroxy-4-(Methylthio)Butanoic Acid: 1. Anionic Surfactants.
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
Development and Characterization of a Novel Erucyl Ultra-Long-Chain Gemini Surfactant. (2025, August 21).
MDPI. (2023, February 1). Synthesis, Characterization and Application of Novel Cationic Surfactants as Antibacterial Agents.
RSC Publishing. (2018, July 6).
ACS Publications. (2023, November 1).
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
University of Otago - OUR Archive. (2021, December 6).
PMC.
Taylor & Francis. (2024, January 14).
PMC. (2021, December 6).
Google Patents.
Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis.
The Essential Chemical Industry. Surfactants.
Benchchem. Application Notes and Protocols for Williamson Ether Synthesis Using 1-Bromo-4-ethoxy-2,2-dimethylbutane.
LS College. (2021, October 23). Williamson ether synthesis.
ResearchGate. (2025, August 6).
MDPI. (2023, August 1).
Synthesis and Properties of a Rosin-based Anionic Surfactant.
Neutronco. REACTIONS AND SYNTHESIS IN SURFACTANT SYSTEMS.
research.chalmers.se.
Google Patents.
ResearchGate. (2025, August 6).
ResearchGate. Synthesis of cationic surfactants. | Download Scientific Diagram.
Arabian Journal of Chemistry. (2023, March 1). Synthesis, physicochemical property, and antibacterial activity of novel nonionic 1-alkylaminoglycerol Gemini surfactants.
Lirias. (2023, September 13).
/ SYNTHESIS OF NONIONIC SURFACTANTS FROM THE COMPONENT PHENOLS by Thesis Submitted for the Degree of Doctor of Philosophy Depart.
Application Note & Protocol: Post-Polymerization Modification of Nucleophilic Polymers with 1-Bromo-8-methylnonane
Abstract & Introduction Post-polymerization modification (PPM) is a powerful and versatile strategy in macromolecular engineering that allows for the precise introduction of functional groups onto a pre-existing polymer...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Introduction
Post-polymerization modification (PPM) is a powerful and versatile strategy in macromolecular engineering that allows for the precise introduction of functional groups onto a pre-existing polymer backbone.[1][2][3] This approach circumvents the challenges associated with polymerizing functional monomers that may be incompatible with certain polymerization conditions.[4][5] By treating the polymer as a macromolecular substrate, PPM enables the creation of diverse libraries of functional materials from a single, well-defined parent polymer, ensuring an identical degree of polymerization across the series.[1][2] This methodology is invaluable for systematically studying structure-property relationships and for tailoring materials for specific high-value applications in drug delivery, bioelectronics, and advanced materials.[3][6]
This guide details the use of 1-bromo-8-methylnonane, a branched-chain alkyl halide, as a robust agent for the post-polymerization modification of polymers bearing nucleophilic side chains. The introduction of the 8-methylnonyl group can significantly alter the physicochemical properties of the parent polymer, typically by increasing its hydrophobicity and lipophilicity, and potentially influencing its thermal properties and solubility in nonpolar solvents. The branched nature of this specific alkyl chain can also impact the polymer's morphology by disrupting chain packing.
This document provides a comprehensive overview of the underlying reaction mechanism, a detailed step-by-step protocol for the modification of a model amine-containing polymer, and the necessary characterization techniques to validate the successful functionalization.
Principle & Reaction Mechanism
The covalent attachment of the 8-methylnonyl group onto a polymer backbone is achieved via a classic nucleophilic substitution reaction (SN2). In this reaction, a nucleophilic group present on the polymer's side chain attacks the electrophilic carbon atom bonded to the bromine in 1-bromo-8-methylnonane. The bromine atom, being a good leaving group, is displaced, resulting in the formation of a new carbon-nucleophile bond and a bromide salt as a byproduct.
For many common nucleophiles on polymer side-chains, such as primary or secondary amines, an external base is often required. The base deprotonates the nucleophile, increasing its nucleophilicity and driving the reaction to completion. For tertiary amines, the reaction proceeds via quaternization.
Key Reactive Groups Suitable for Modification:
Amines (Primary, Secondary, Tertiary): Highly effective nucleophiles. Primary and secondary amines undergo alkylation, while tertiary amines form quaternary ammonium salts.
Thiols: Strong nucleophiles that readily react to form thioethers.
Hydroxyls/Alkoxides: Alcohols require deprotonation by a strong base to form a more nucleophilic alkoxide for efficient reaction.
Carboxylates: The carboxylate anion can act as a nucleophile to form an ester linkage.
The general mechanism is illustrated below.
Caption: Experimental workflow for polymer modification.
Characterization and Validation
Thorough characterization is essential to confirm the covalent attachment of the 8-methylnonyl group and to assess the integrity of the polymer backbone.
[6]
¹H NMR Spectroscopy: Confirming Structure and Quantifying Modification
Procedure: Dissolve a small sample of the dried, purified polymer in CDCl₃.
Analysis:
Compare the spectrum of the modified polymer to that of the starting PDMAEMA.
New Peaks: Look for the appearance of new signals corresponding to the protons of the 8-methylnonyl group. Key signals include the characteristic doublet for the terminal methyl groups (~0.8-0.9 ppm) and new broad methylene signals (~1.2-1.6 ppm).
Peak Shift: The quaternization of the nitrogen atom will cause a downfield shift of the protons adjacent to it. Specifically, the methylene protons of the ethyl group (-N-CH₂ -CH₂-O-) and the methyl protons on the nitrogen (-N(CH₃ )₂) will shift significantly.
Calculating Degree of Modification (%DM):
Identify a stable peak from the polymer backbone that is unaffected by the modification (e.g., the -O-CH₃ ester methyl protons at ~3.6 ppm, integral I_backbone).
Integrate a distinct peak from the newly attached 8-methylnonyl group (e.g., the six protons of the two terminal methyl groups at ~0.8-0.9 ppm, integral I_alkyl).
The degree of modification is calculated as:
%DM = [(I_alkyl / 6) / (I_backbone / 3)] * 100
Gel Permeation Chromatography (GPC/SEC): Assessing Polymer Integrity
Procedure: Prepare a solution of the modified polymer in a suitable GPC eluent (e.g., THF with appropriate additives for ionic polymers) and analyze it using a calibrated GPC system.
[7][8]* Analysis:
Compare the chromatogram of the modified polymer with the precursor PDMAEMA.
Molecular Weight (Mn): The number-average molecular weight should increase, corresponding to the mass of the added 8-methylnonyl bromide units.
Polydispersity Index (Đ or PDI): The Đ value should remain largely unchanged. [9]A significant increase in Đ or the appearance of a high molecular weight shoulder could indicate undesirable side reactions, such as cross-linking. A decrease in Mn could suggest chain scission.
[8]
Summary of Expected Quantitative Data
Parameter
Precursor Polymer (PDMAEMA)
Modified Polymer (Example)
Rationale for Change
Mn, GPC ( g/mol )
15,000
~22,000
Covalent addition of 8-methylnonyl bromide units (assuming 50% modification).
Đ (PDI)
1.15
~1.15 - 1.20
Successful modification should not degrade or cross-link the polymer chains. [9]
¹H NMR Signals
-N(CH₃)₂ at ~2.3 ppm
-N⁺(CH₃)₂- at ~3.4 ppm
Deshielding effect from positive charge on nitrogen.
No signals at 0.8-0.9 ppm
Doublet at ~0.8-0.9 ppm
Appearance of terminal -CH(CH₃)₂ protons from the alkyl chain.
Degree of Mod. (%)
0%
Target: 50%
Controlled by reaction stoichiometry and time.
Troubleshooting
Problem
Potential Cause
Suggested Solution
Low or No Modification
Insufficient reaction time or temperature.
Increase reaction time to 48h or temperature to 70-80°C. Monitor progress with NMR.
Impure reagents (e.g., wet solvent).
Use freshly dried, anhydrous solvents. Ensure the polymer is thoroughly dried before use.
High Polydispersity (Đ) in GPC
Presence of difunctional impurities in the alkyl halide causing cross-linking.
Ensure the purity of 1-bromo-8-methylnonane.
Side reactions due to excessive temperature.
Lower the reaction temperature and extend the reaction time.
Polymer Insoluble After Reaction
High degree of modification leading to insolubility in the purification solvent.
Use a different solvent for purification (e.g., methanol, chloroform). High quaternization can render the polymer insoluble in ether.
Difficult Purification
Unreacted 1-bromo-8-methylnonane co-precipitates with the polymer.
Perform multiple re-dissolution and re-precipitation steps. Dialysis can also be an effective purification method for removing small molecules.
References
Functional Polymers by Post-Polymerization Modification. Concepts, Guidelines and Applications. Semantic Scholar. [Link]
Post-polymerisation approaches for the rapid modification of conjugated polymer properties. Royal Society of Chemistry. [Link]
Spectroscopic Techniques for the Characterization of Polymer Nanocomposites: A Review. MDPI. [Link]
Postpolymerization Modification by Nucleophilic Addition to Styrenic Carbodiimides. PMC. [Link]
Monitoring Polymer Functionalization by diffusion NMR. Magritek. [Link]
GPC/MS Analysis of Polymer Additives. Shodex HPLC Columns. [Link]
Technical Support Center: Improving the Yield of Grignard Reactions with Long-Chain Alkyl Bromides
Welcome to the Technical Support Center for optimizing Grignard reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the formation of Grig...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for optimizing Grignard reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the formation of Grignard reagents from long-chain alkyl bromides. The unique difficulties associated with these substrates, such as slow initiation and competing side reactions, require careful consideration of reaction parameters. This document provides in-depth troubleshooting advice and frequently asked questions to help you improve your reaction yields and obtain your desired products efficiently.
Frequently Asked Questions (FAQs)
Q1: Why are Grignard reactions with long-chain alkyl bromides often low-yielding?
Grignard reactions involving long-chain alkyl bromides present several challenges that can lead to lower yields compared to their short-chain counterparts. The primary reasons include:
Difficulty in Initiation: The reaction occurs on the surface of the magnesium metal.[1] Long-chain alkyl bromides have lower diffusion rates and can be less effective at disrupting the passivating magnesium oxide layer that forms on the metal's surface.[2] This can lead to a significant induction period or complete failure of the reaction to start.
Wurtz Coupling: A significant side reaction is the Wurtz-type coupling, where a formed Grignard reagent molecule reacts with a molecule of the starting alkyl bromide to form a homocoupled dimer (R-R).[3][4] This side reaction is more prevalent with longer reaction times and at higher concentrations of the alkyl halide.
β-Hydride Elimination: If the long-chain alkyl bromide has hydrogen atoms on the carbon atom beta to the bromine, β-hydride elimination can occur, leading to the formation of an alkene and magnesium hydride bromide.[5][6] This is a competing pathway that consumes the starting material and reduces the yield of the desired Grignard reagent.[7]
Solubility Issues: While less common with bromides than chlorides, the solubility of the resulting Grignard reagent can sometimes be a factor, especially in less polar solvents.
Q2: What are the most critical factors to control for a successful long-chain alkyl Grignard reaction?
To maximize the yield of your Grignard reaction, you must meticulously control the following factors:
Purity of Reagents and Glassware: Grignard reagents are highly reactive and are readily destroyed by protic solvents like water or alcohols.[8][9] Therefore, all glassware must be rigorously dried (flame-dried or oven-dried) and the reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen).[10] Solvents must be anhydrous.[11]
Magnesium Activation: The removal of the passivating magnesium oxide layer is crucial for the reaction to initiate.[2] Several activation methods can be employed, which are discussed in detail in the Troubleshooting Guide.
Reaction Temperature: Temperature control is a delicate balance. While some initial heating may be necessary for initiation, the reaction itself is exothermic.[2] Excessive temperatures can promote side reactions like Wurtz coupling.[3][4]
Rate of Addition: Slow, controlled addition of the alkyl bromide is essential to maintain a low concentration of the halide in the reaction mixture, which minimizes the rate of Wurtz coupling.[4][10]
Solvent Choice: The choice of solvent is critical. Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are essential as they solvate and stabilize the Grignard reagent.[8][12] For less reactive halides, THF is often preferred due to its higher solvating power.[10]
Troubleshooting Guide
This section addresses common problems encountered during Grignard reactions with long-chain alkyl bromides and provides actionable solutions.
Issue
Possible Cause(s)
Recommended Solution(s)
Reaction fails to initiate (no exotherm, no change in appearance)
Inactive magnesium surface due to a resilient oxide layer.
Magnesium Activation: • Mechanical Activation: Crush the magnesium turnings with a glass rod under an inert atmosphere to expose a fresh surface.[13] • Chemical Activation: Add a small crystal of iodine (I₂), which will react with the magnesium surface.[2][14] Alternatively, a small amount of 1,2-dibromoethane can be used as an entrainment agent; it reacts to form ethylene gas and magnesium bromide, cleaning the surface.[2][15] • Advanced Activation: For particularly stubborn reactions, the use of diisobutylaluminum hydride (DIBAL-H) can be effective for activating the magnesium surface at lower temperatures.
Ensure Anhydrous Conditions: • Flame-dry or oven-dry all glassware immediately before use.[10] • Use freshly distilled, anhydrous solvents.[12] • Maintain a positive pressure of a dry, inert gas (argon or nitrogen) throughout the experiment.
Low yield of the desired product with significant formation of a high-molecular-weight byproduct (dimer)
Wurtz coupling is the predominant side reaction.[3][4]
Minimize Wurtz Coupling: • Slow Addition: Add the long-chain alkyl bromide solution dropwise to the magnesium suspension over an extended period. This keeps the instantaneous concentration of the alkyl halide low.[4][10] • Dilution: Perform the reaction in a larger volume of solvent to reduce the concentration of reactants.[10] • Temperature Control: Maintain a moderate reaction temperature. Avoid excessive heating, as higher temperatures can accelerate the Wurtz coupling reaction.[3][4]
Formation of a significant amount of alkene byproduct
Suppress β-Hydride Elimination: • Lower Reaction Temperature: This side reaction is often more favorable at higher temperatures. Running the reaction at a lower temperature can favor the desired Grignard formation.[10] • Solvent Choice: Consider using a less polar solvent if compatible with Grignard formation, as this can sometimes disfavor the elimination pathway.
The Grignard reagent solution is dark and cloudy, leading to a low yield of the derivatized product.
Decomposition of the Grignard reagent.
Improve Reagent Stability: • Use the freshly prepared Grignard reagent as soon as possible.[10] • Avoid prolonged heating or exposure to light, which can cause decomposition.
Experimental Protocols
Protocol 1: General Procedure for the Preparation of a Long-Chain Alkylmagnesium Bromide
This protocol provides a general guideline. The amounts and reaction times may need to be optimized for your specific substrate.
Materials:
Magnesium turnings (1.2 equivalents)
Long-chain alkyl bromide (1.0 equivalent)
Anhydrous diethyl ether or THF
Iodine (one small crystal)
Inert gas supply (argon or nitrogen)
Procedure:
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a drying tube or inert gas inlet, and a pressure-equalizing dropping funnel.
Magnesium Activation: Place the magnesium turnings and a single crystal of iodine in the flask. Gently warm the flask under a stream of inert gas until the purple color of the iodine disappears. Allow the flask to cool to room temperature.
Initiation: Add a small portion (approx. 10%) of the long-chain alkyl bromide solution (dissolved in the chosen anhydrous solvent) to the activated magnesium. The reaction should initiate, as evidenced by a gentle reflux and the appearance of a gray, cloudy suspension.[12] If the reaction does not start, gentle warming with a heat gun or sonication may be necessary.[16]
Addition: Once the reaction has initiated and is self-sustaining, begin the slow, dropwise addition of the remaining alkyl bromide solution from the dropping funnel at a rate that maintains a gentle reflux.[16]
Completion: After the addition is complete, the reaction mixture is typically stirred for an additional 30-60 minutes to ensure all the magnesium has reacted.[16] The resulting gray, cloudy solution is your Grignard reagent.
Protocol 2: The "Turbo-Grignard" Approach for Difficult Substrates
For particularly unreactive long-chain alkyl bromides, the addition of lithium chloride (LiCl) can significantly enhance reactivity.[10] These are often referred to as "Turbo-Grignard" reagents.
Materials:
Magnesium turnings (1.5 equivalents)
Anhydrous lithium chloride (1.0 equivalent)
Long-chain alkyl bromide (1.0 equivalent)
Anhydrous THF
Procedure:
Setup: In a flame-dried, argon-flushed flask, place the magnesium turnings and anhydrous lithium chloride.[10]
Solvent and Reagent Addition: Add anhydrous THF, followed by the slow addition of the long-chain alkyl bromide.
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by quenching small aliquots and analyzing by GC or NMR.
Visualizations
Grignard Reaction Workflow
Caption: A flowchart illustrating the key steps for preparing a Grignard reagent.
Technical Support Center: Troubleshooting Amine Alkylation with 1-Bromo-8-methylnonane
Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely aware that the direct N-alkylation of amines is a deceptively simple transformation. While the reaction of an ami...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely aware that the direct N-alkylation of amines is a deceptively simple transformation. While the reaction of an amine with an alkyl halide is a fundamental textbook mechanism, executing it selectively in the laboratory is notoriously difficult.
When utilizing 1-bromo-8-methylnonane —a primary alkyl bromide with a highly lipophilic, remote iso-branch—chemists frequently encounter complex product mixtures. This guide provides field-proven insights, mechanistic causality, and self-validating protocols to help you troubleshoot and optimize your alkylation workflows.
Part 1: Mechanistic Causality & Reaction Dynamics
To control the reaction, we must first understand the competing pathways. 1-Bromo-8-methylnonane features an unhindered electrophilic
-carbon, making it an excellent substrate for bimolecular nucleophilic substitution (). However, this high reactivity leads to two primary side reactions:
Over-alkylation (Polyalkylation): The reaction of a primary amine with 1-bromo-8-methylnonane yields a secondary amine. Due to the inductive electron-donating effect of the newly attached 8-methylnonyl chain, this secondary amine is more nucleophilic than the starting primary amine 1. Furthermore, the generation of HBr protonates the unreacted primary amine, removing it from the nucleophile pool and skewing the stoichiometry toward tertiary amines and quaternary ammonium salts 2.
Bimolecular Elimination (
): If the reaction utilizes a strong or sterically hindered base, the base may abstract a -hydrogen from 1-bromo-8-methylnonane instead of promoting the attack, ejecting the bromide leaving group to form 8-methylnon-1-ene3.
Figure 1: Reaction network showing desired SN2 mono-alkylation vs. polyalkylation and E2 elimination.
Part 2: Troubleshooting FAQs
Q1: I am observing a complex mixture of secondary, tertiary, and quaternary amines. How can I force chemoselective mono-alkylation?A: This "runaway" reaction occurs because the product is a better nucleophile than the starting material 1. You have three primary solutions:
Statistical Control: Use a massive excess of the starting primary amine (3 to 10 equivalents). This statistically favors collisions between the alkyl bromide and the primary amine over the newly formed secondary amine 4.
The Cesium Effect: Switch your base to Cesium Hydroxide (
) or Cesium Carbonate () in anhydrous DMF. The large ionic radius of the cesium ion coordinates the intermediate secondary amine, sterically and electronically hindering further alkylation 5.
Self-Limiting Alkylation: If direct alkylation fails, consider using N-aminopyridinium salts or temporary protecting groups (like a nosyl group in the Fukuyama alkylation) which strictly limit the reaction to a single substitution event 6.
Q2: My LC-MS shows a significant peak corresponding to 8-methylnon-1-ene. How do I stop this elimination?A: The formation of the terminal alkene is a direct result of an
elimination competing with the pathway. This is typically caused by using a base that is too strong or too sterically hindered (e.g., , , or even large excesses of ) 1.
Solution: Switch to a milder, non-nucleophilic inorganic base like or , and ensure the reaction temperature does not exceed to . Higher temperatures exponentially increase the rate of elimination relative to substitution.
Q3: The reaction is incredibly slow and I am recovering unreacted 1-bromo-8-methylnonane. Should I heat it up?A: Before applying heat (which risks triggering the
elimination discussed above), verify that your solvent is strictly anhydrous. Adventitious water can hydrolyze the alkyl bromide to 8-methylnonan-1-ol or hydrate the base, reducing its efficacy [[5]](). Add activated 4Å molecular sieves to the reaction mixture. If the reaction remains sluggish, add a catalytic amount of Tetrabutylammonium Iodide (TBAI, 0.1 eq) to facilitate an in situ Finkelstein reaction, converting the bromide to a more reactive iodide intermediate 7.
Part 3: Quantitative Data & Condition Matrix
The table below summarizes the causality between reaction conditions and expected outcomes when alkylating with 1-bromo-8-methylnonane.
Base
Solvent
Temp
Primary Mechanism
Major Byproducts
Recommendation
(2.0 eq)
Polyalkylation (High)
Poor choice for mono-alkylation unless the amine is in 10x excess.
(1.5 eq)
8-Methylnon-1-ene (High)
Avoid. Strong bases promote terminal elimination.
(1.5 eq)
Polyalkylation (Moderate)
Standard starting point, but requires careful monitoring.
(1.5 eq)
Polyalkylation (Low)
Optimal. Exploits the Cesium Effect for chemoselective mono-alkylation.
Part 4: Troubleshooting Workflow
Figure 2: Decision matrix for troubleshooting amine alkylation byproducts.
Part 5: Self-Validating Experimental Protocol
Chemoselective Mono-Alkylation utilizing the Cesium Effect
This protocol leverages
to suppress over-alkylation 5. The system is self-validating: the precipitation of provides a visual cue of reaction progress, while the use of molecular sieves ensures an anhydrous environment.
Reagents:
Primary Amine (1.0 eq)
1-Bromo-8-methylnonane (1.1 eq)
Anhydrous
(1.5 eq)
Activated 4Å Molecular Sieves (200 mg/mmol)
Anhydrous DMF (0.2 M relative to amine)
Step-by-Step Methodology:
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere. Add the activated 4Å molecular sieves.
Reagent Loading: Add the primary amine and anhydrous DMF to the flask. Stir for 5 minutes at room temperature (
).
Base Addition: Add the
in one portion. The suspension will initially appear heterogeneous but relatively clear.
Electrophile Addition: Slowly add 1-bromo-8-methylnonane dropwise over 10 minutes.
Self-Validation (Visual): As the reaction proceeds over 12-24 hours, the mixture will become increasingly turbid due to the precipitation of insoluble
salts. This physical change validates that the substitution is occurring.
Self-Validation (Analytical): At 12 hours, pull a
aliquot, dilute in , and analyze via LC-MS. You should observe the disappearance of the primary amine peak and the appearance of the mono-alkylated peak. The dialkylated mass should represent of the total ion count.
Workup: Filter the reaction mixture through a pad of Celite to remove the molecular sieves and
salts. Dilute the filtrate with Ethyl Acetate and wash extensively with aqueous (3x) to remove the DMF. Dry the organic layer over , concentrate, and purify via flash chromatography.
References
Alkylation of amines Definition - Organic Chemistry II Key
Source: fiveable.me
URL:8
Minimizing byproduct formation in amine alkylation reactions
Source: benchchem.com
URL:1
Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts
Source: nih.gov
URL:9
Cesium effect: high chemoselectivity in direct N-alkylation of amines
Source: scispace.com
URL:5
Synthesis of Secondary Amines via Self-Limiting Alkylation
Source: acs.org
URL:6
US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines
Source: google.com
URL:7
Optimizing reaction conditions for SN2 substitution with 1-Bromo-8-methylnonane
Welcome to the Technical Support & Optimization Center. As a Senior Application Scientist, I have designed this guide to help you navigate the nuances of bimolecular nucleophilic substitution (SN2) using 1-Bromo-8-methyl...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support & Optimization Center. As a Senior Application Scientist, I have designed this guide to help you navigate the nuances of bimolecular nucleophilic substitution (SN2) using 1-Bromo-8-methylnonane .
Because 1-Bromo-8-methylnonane is a primary alkyl halide with its steric branching (the methyl group) located far away at the C8 position, the electrophilic C1 carbon is highly accessible[1]. This makes it an excellent substrate for SN2 reactions. However, its long, 10-carbon lipophilic chain presents unique solubility and phase-interaction challenges that require precise optimization of solvents, nucleophiles, and reaction conditions.
Part 1: Mechanistic Workflow
SN2 optimization workflow for 1-Bromo-8-methylnonane highlighting key decision points.
Part 2: Experimental Protocols
Because 1-Bromo-8-methylnonane is highly lipophilic, standard polar aprotic conditions can sometimes lead to isolation difficulties. Below is a highly scalable, self-validating Phase Transfer Catalysis (PTC) protocol. PTC is ideal here because it allows the highly non-polar substrate to react efficiently with water-soluble nucleophilic salts (e.g., NaCN, NaN3) without requiring high-boiling solvents like DMF or DMSO[2].
Standard Operating Procedure: SN2 Substitution via Phase Transfer Catalysis
Substrate Preparation: In a 100 mL round-bottom flask, dissolve 1-Bromo-8-methylnonane (1.0 eq, ~10 mmol) in 20 mL of a non-polar organic solvent (e.g., toluene or dichloromethane).
Nucleophile Preparation: In a separate vessel, dissolve the nucleophilic salt (e.g., Sodium Azide, NaN3, 2.0 eq) in 10 mL of deionized water to create a concentrated aqueous phase.
Catalyst Addition: Add a phase-transfer catalyst, such as Tetrabutylammonium bromide (TBAB) (0.05 - 0.1 eq), to the organic mixture. The lipophilic tetrabutylammonium cation will pair with the nucleophilic anion and transport it across the phase boundary[3].
Biphasic Reaction: Combine the aqueous and organic phases. Vigorously stir the biphasic mixture at 60 °C. Causality note: Vigorous stirring is critical to maximize the interfacial surface area, allowing the catalyst to efficiently shuttle the nucleophile into the organic layer where it acts as a highly reactive, unsolvated "naked" anion[4].
Reaction Monitoring: Monitor the organic layer via GC-MS or TLC. The reaction is typically complete within 4–8 hours due to the unhindered nature of the primary bromide.
Workup & Isolation: Cool to room temperature and separate the phases in a separatory funnel. Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL) to remove the catalyst and residual salts. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the substituted 8-methylnonane.
Part 3: Troubleshooting Guides & FAQs
Q1: My reaction is proceeding very slowly despite 1-Bromo-8-methylnonane being an unhindered primary bromide. How can I accelerate the substitution?A: The bottleneck is likely your solvent. If you are using a polar protic solvent (like ethanol, methanol, or water), the solvent molecules form a dense hydrogen-bonded solvation shell around your nucleophile, severely dampening its reactivity[5]. To accelerate the reaction, switch to a polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile)[6]. Polar aprotic solvents solvate the accompanying metal cations but leave the nucleophilic anions "naked" and highly reactive, drastically increasing the SN2 reaction rate[7].
Q2: I am detecting 8-methylnon-1-ene in my GC-MS analysis. How do I suppress this elimination byproduct?A: You are observing competing E2 elimination. While primary alkyl halides strongly favor SN2[1], using a reagent that is a strong, hard base (e.g., alkoxides like NaOEt or KOtBu) will trigger E2 elimination by abstracting a beta-hydrogen[8]. To suppress E2:
Change the Nucleophile: Use a weaker base that is a strong, "soft" nucleophile (e.g., thiolates, azides, cyanides, or squarate dianions)[9].
Lower the Temperature: Elimination reactions have higher activation energies (higher entropy) than substitutions. Lowering the temperature thermodynamically favors the SN2 pathway over E2.
Q3: My nucleophile is a metal salt (e.g., KCN) and is completely insoluble in the organic solvent containing my substrate. What should I do?A: Because 1-Bromo-8-methylnonane is a 10-carbon lipophilic chain, it will not dissolve in water, and your salt won't dissolve in organics. You must employ Phase Transfer Catalysis (PTC) . By adding a catalytic amount of a crown ether (like 18-crown-6 for potassium salts) or a quaternary ammonium salt, the catalyst will encapsulate the metal cation. This creates a lipophilic complex that pulls the nucleophilic anion into the organic phase, allowing the SN2 reaction to proceed rapidly[3][4].
Q4: If I use DMF or DMSO to maximize the SN2 rate, how do I isolate my highly lipophilic product from these high-boiling solvents?A: Do not attempt to evaporate DMF or DMSO directly unless using a specialized vacuum pump. Instead, leverage the lipophilicity of your 8-methylnonane chain. Quench the reaction mixture by pouring it into a large excess of water (at least 5 times the volume of the reaction solvent). Extract the aqueous mixture with a highly non-polar solvent like hexanes or diethyl ether. Your product will readily partition into the organic layer, while the DMF/DMSO will remain trapped in the aqueous phase. Wash the organic layer 3–4 times with water to ensure complete removal of the polar aprotic solvent.
Part 4: Quantitative Data & Solvent Comparison
The table below summarizes how different solvent systems impact the SN2 reaction kinetics and E2 competition when reacting a primary alkyl bromide like 1-Bromo-8-methylnonane.
Solvent System Type
Examples
Nucleophile Solvation State
Relative SN2 Rate
E2 Elimination Competition
Polar Protic
Methanol, Ethanol, Water
High (Strong Hydrogen Bonding)
Slow
Moderate (Solvent can act as a base)
Polar Aprotic
DMF, DMSO, Acetonitrile
Low (Only cations are solvated)
Very Fast
Low (Unless a strong base is added)
Biphasic PTC
Toluene/Water + TBAB
None ("Naked" anion in organic phase)
Fast
Very Low
Part 5: References
Sn2 reaction Definition - Organic Chemistry II Key Term | Fiveable
Source: fiveable.me
7
Technical Support Center: Troubleshooting 1-Bromo-8-methylnonane Workflows
Overview 1-Bromo-8-methylnonane (C₁₀H₂₁Br) is a versatile primary alkyl halide frequently utilized as an 1[1]. While its primary structure inherently favors bimolecular nucleophilic substitution (Sₙ2), researchers often...
Author: BenchChem Technical Support Team. Date: March 2026
Overview
1-Bromo-8-methylnonane (C₁₀H₂₁Br) is a versatile primary alkyl halide frequently utilized as an 1[1]. While its primary structure inherently favors bimolecular nucleophilic substitution (Sₙ2), researchers often encounter yield-limiting bimolecular elimination (E2) side reactions. This guide provides authoritative troubleshooting protocols to suppress the formation of the undesired 8-methylnon-1-ene byproduct.
The Mechanistic Causality of Sₙ2 vs. E2 Competition
Understanding the physicochemical drivers behind reaction pathways is critical for rational optimization.
Steric Hindrance: Because the
-carbon of 1-bromo-8-methylnonane is unhindered, it is highly susceptible to backside attack by 2[2]. However, if a sterically bulky base (e.g., potassium tert-butoxide) is used, the base cannot access the -carbon and instead abstracts a -proton, forcing an 3[3].
Thermodynamics vs. Kinetics: Sₙ2 is a kinetically favored process at lower temperatures. E2 elimination, which cleaves one molecule into three (alkene, leaving group, protonated base), increases the entropy (
) of the system. According to the Gibbs free energy equation (), elevated temperatures amplify this entropic advantage, making E2 3[3].
Solvent Effects: Polar protic solvents (like ethanol) hydrogen-bond with nucleophiles, creating a solvation shell that reduces their nucleophilicity and increases the likelihood of 4[4]. Conversely, polar aprotic solvents (like DMF or DMSO) solvate cations but leave anions "naked," drastically lowering the activation energy for Sₙ2 without proportionally accelerating 5[5].
Mechanistic divergence of 1-Bromo-8-methylnonane under different reaction conditions.
Frequently Asked Questions (FAQs)
Q1: I am trying to synthesize an ether using a Williamson synthesis, but GC-MS shows high levels of 8-methylnon-1-ene. What went wrong?A1: You are likely using a strong, sterically hindered alkoxide base (like isopropoxide or tert-butoxide) or running the reaction at reflux. Strong bases act as proton acceptors rather than nucleophiles when faced with steric resistance[2]. Switch to a less hindered alkoxide (like methoxide) or use the alcohol itself as the solvent with a non-nucleophilic base like NaH to pre-form the alkoxide[4].
Q2: How strictly do I need to control the temperature?A2: Temperature control is paramount. Heating a reaction above 50°C invariably shifts the product ratio toward the E2 alkene due to the entropic favorability of elimination[3]. For 1-bromo-8-methylnonane, maintain the reaction between 0°C and 25°C. If the Sₙ2 reaction is sluggish at room temperature, change the solvent rather than increasing the heat.
Q3: Can I use ethanol as a solvent for azide substitution?A3: It is highly discouraged. Ethanol is a polar protic solvent. It will form a tight hydrogen-bonded solvation shell around the azide ion, severely dampening its nucleophilicity[2]. This forces the reaction to require higher temperatures, which in turn triggers E2 elimination. Switch to a polar aprotic solvent like anhydrous DMF or DMSO[5].
Quantitative Reaction Dynamics
The following table summarizes the expected product distributions for unhindered primary alkyl bromides (analogous to 1-bromo-8-methylnonane) based on established mechanistic principles[3].
To guarantee substitution over elimination, the workflow must be designed as a self-validating system. The protocol below utilizes a highly nucleophilic, weakly basic reagent (cyanide) in a polar aprotic solvent at ambient temperature.
Objective: Synthesis of 10-methylundecanenitrile from 1-bromo-8-methylnonane.
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
Solvation of Nucleophile: Add 1.5 eq of NaCN to the flask, followed by anhydrous DMSO (approx. 0.5 M concentration relative to the bromide). Stir vigorously for 15 minutes at room temperature.
Causality: DMSO leaves the cyanide anion unsolvated and highly reactive, lowering the Sₙ2 activation barrier[5].
Temperature Control: Place the flask in a 15°C water bath.
Causality: Mild cooling absorbs the slight exotherm of the Sₙ2 reaction, preventing localized heating that could trigger entropy-driven E2[3].
Substrate Addition: Add 1-bromo-8-methylnonane dropwise over 10 minutes using a syringe.
Reaction Monitoring: Stir the mixture at room temperature (20-25°C) for 4 hours. Monitor via TLC (Hexanes:Ethyl Acetate 9:1).
Self-Validation: The complete disappearance of the less polar bromide spot visually validates the progression of the Sₙ2 pathway.
Quenching & Workup: Pour the mixture into a separatory funnel containing crushed ice and water (to crash out the DMSO). Extract three times with diethyl ether.
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product typically requires minimal purification due to the suppression of the alkene byproduct.
Optimized workflow for maximizing SN2 substitution while suppressing E2 elimination.
References
Preventing elimination side reactions in Williamson synthesis , BenchChem. 4
Technical Support Center: Troubleshooting the Removal of Unreacted 1-Bromo-8-methylnonane
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the purification of alkylation, etherification, and Grignard reactions involving long-chain, branche...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the purification of alkylation, etherification, and Grignard reactions involving long-chain, branched alkyl halides. 1-Bromo-8-methylnonane presents a unique purification bottleneck due to its specific physicochemical profile.
This guide provides field-proven, self-validating protocols to selectively remove this unreacted starting material from your reaction mixtures, prioritizing product integrity and yield.
Section 1: The Physicochemical Challenge
Q: Why is 1-Bromo-8-methylnonane so difficult to separate from my synthesized product using standard silica gel chromatography?
A: The difficulty stems from its highly lipophilic, non-polar nature. 1-Bromo-8-methylnonane consists of a long hydrocarbon tail with a terminal bromine atom. On normal-phase silica gel, it exhibits minimal interaction with the stationary phase, resulting in an Rf value often >0.8 in hexanes. If your target product is also non-polar (e.g., an alkylated aromatic or a lipid derivative), the two will inevitably co-elute.
Table 1: Physicochemical Properties of 1-Bromo-8-methylnonane
Property
Value
Causality / Impact on Purification
Molecular Weight
221.18 g/mol
High mass contributes to a high boiling point, complicating solvent removal.
Phase separation in aqueous workups can be slow if highly concentrated.
Polarity
Very Low
Co-elutes with non-polar products on normal-phase silica gel.
Section 2: Chemical Scavenging (The Preferred Method)
Q: If chromatography fails, how can I selectively remove the excess alkyl bromide without degrading my product?
A: The most robust and chemoselective method is the use of Polymer-Supported (PS) Scavengers, specifically PS-Thiourea [2].
Expert Insight (Causality): Why use thiourea and not a primary amine resin? While PS-Amines can capture alkyl halides, they are basic and can promote E2 elimination of 1-bromo-8-methylnonane, converting it into 8-methylnon-1-ene. This resulting alkene is entirely non-polar and will remain as a contaminant in your mixture. Thiourea, however, is a "soft" nucleophile. It undergoes a rapid, highly selective SN2 substitution with the primary bromide to form a covalently bound isothiouronium salt on the resin, with zero risk of elimination.
Protocol: PS-Thiourea Scavenging Workflow
Self-Validating Step: Monitor the disappearance of the alkyl bromide via GC-MS or TLC before filtering. If the starting material peak remains, the resin capacity has been exhausted and more must be added.
Preparation: Dissolve the crude reaction mixture (containing your product and unreacted 1-bromo-8-methylnonane) in a polar aprotic solvent that swells the resin (e.g., DMF or THF, 10 mL per gram of crude).
Resin Addition: Add 3.0 to 5.0 equivalents of PS-Thiourea resin (typical loading: 1.5 mmol/g) relative to the estimated unreacted bromide.
Incubation: Heat the suspension to 60 °C under gentle orbital shaking for 12 hours. (Note: Do not use magnetic stir bars, as they mechanically shear the polymer beads, creating fine particulates that ruin filtration efficiency).
Filtration: Filter the mixture through a sintered glass funnel (porosity 3). Wash the resin bed with EtOAc (3 × 10 mL) to ensure complete recovery of your product.
Concentration: Concentrate the filtrate under reduced pressure. The unreacted bromide remains covalently trapped on the discarded resin.
Workflow for the chemoselective removal of 1-bromo-8-methylnonane using PS-Thiourea.
Section 3: Thermal and Distillation Methods
Q: I don't have access to scavenger resins. Can I distill the unreacted starting material?
A: Yes, provided your target API or product is thermally stable up to at least 150 °C. Because 1-bromo-8-methylnonane boils at ~232 °C at atmospheric pressure[1], standard distillation will destroy most complex molecules. You must use high-vacuum Kugelrohr distillation.
Expert Insight (Causality): By applying a deep vacuum (e.g., 0.1 to 1.0 mmHg), you artificially lower the boiling point of the alkyl bromide to approximately 80–100 °C. The Kugelrohr apparatus rotates the distillation flask, creating a thin film that maximizes surface area and prevents "bumping," ensuring a smooth transition of the bromide into the receiving bulb without superheating your product.
Protocol: High-Vacuum Kugelrohr Distillation
Self-Validating Step: Analyze the purified residue via 1H NMR to confirm the absence of the characteristic primary bromide triplet (-CH2-Br) at ~3.4 ppm.
Setup: Transfer the crude oil to a Kugelrohr distillation flask. Do not fill the flask more than one-third full to prevent aspiration into the vacuum line.
Vacuum Application: Connect the apparatus to a high-vacuum pump equipped with a cold trap. Evacuate the system to ≤ 1.0 mmHg.
Equilibration: Allow the system to sit under vacuum at room temperature for 10 minutes to remove any residual volatile solvents (e.g., EtOAc or DCM).
Heating: Gradually increase the oven temperature to 90–100 °C.
Collection: Rotate the flask. The 1-bromo-8-methylnonane will vaporize and condense in the cooling bulb (chilled with dry ice/acetone).
Validation: Once condensation ceases, cool the oven, break the vacuum with nitrogen, and recover your purified product from the heating flask.
Section 4: Alternative Liquid-Phase Scavenging
Q: Can I use a liquid-phase fluorous scavenger instead of solid-phase resins?
A: Yes. Fluorous-phase chemistry offers an elegant alternative when solid-phase kinetics are too slow. By reacting the mixture with a fluorous-tagged nucleophile (e.g., a fluorous thiol or amine), the unreacted bromide is converted into a highly fluorinated intermediate. This intermediate can then be rapidly separated from the organic product using Fluorous Solid-Phase Extraction (F-SPE)[3].
Expert Insight (Causality): Fluorous tags partition exclusively into fluorous solvents or bind tightly to fluorous-modified silica. Because the scavenging reaction occurs in a homogeneous liquid solution, the SN2 kinetics are significantly faster than the biphasic solid-liquid interaction required by PS-resins[3].
Decision matrix for selecting the optimal purification strategy for alkyl bromide removal.
Troubleshooting low conversion rates in 1-Bromo-8-methylnonane reactions
Technical Support Center: Troubleshooting Low Conversion in 1-Bromo-8-methylnonane Reactions Welcome to the Application Science Technical Support Center. 1-Bromo-8-methylnonane (CAS: 123348-69-6) is a highly versatile pr...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Troubleshooting Low Conversion in 1-Bromo-8-methylnonane Reactions
Welcome to the Application Science Technical Support Center. 1-Bromo-8-methylnonane (CAS: 123348-69-6) is a highly versatile primary alkyl bromide featuring a remote iso-propyl terminus. It is frequently utilized as a building block in the synthesis of pheromones, specialized lipids, and complex pharmaceutical intermediates. Despite being a primary halide, researchers frequently report stalled kinetics, poor conversion rates, and unexpected side products.
As a Senior Application Scientist, I have designed this guide to move beyond generic advice. We will explore the thermodynamic and kinetic causalities behind these failures—whether you are attempting a Grignard metallation or a nucleophilic aliphatic substitution (SN2)—and provide self-validating protocols to ensure reproducible success.
Diagnostic Workflow
Before adjusting your reaction parameters, use the following decision tree to isolate the root cause of the conversion failure.
Caption: Diagnostic workflow for identifying the root cause of 1-Bromo-8-methylnonane reaction failures.
Q: My Grignard initiation with 1-Bromo-8-methylnonane won't start, even after adding iodine. Why is the magnesium unreactive?A: The primary cause of initiation failure is the passivation of the magnesium surface by a robust magnesium oxide (MgO) layer, compounded by trace moisture in your ethereal solvent [1]. While 1-Bromo-8-methylnonane is a primary bromide and generally reactive, its long, hydrophobic aliphatic chain (C10) reduces the localized polarity at the metal-solvent interface compared to shorter halides like bromoethane.
Causality & Solution: Iodine works by forming MgI2, which etches the surface, but if the solvent contains >50 ppm water, the Grignard reagent is destroyed as fast as it forms, halting the autocatalytic cycle [4]. If iodine fails, use 1,2-dibromoethane (entrainment). The reaction of 1,2-dibromoethane with Mg produces ethylene gas and MgBr2, physically fracturing the MgO lattice and exposing pristine, highly reactive Mg(0)[4].
Q: The reaction initiated, but the solution turned pitch black, and my titration shows less than 40% active Grignard reagent. What happened?A: A black, sludgy reaction mixture with a low active titer is the hallmark of Wurtz-type coupling (homocoupling) [1].
Causality: When the localized concentration of 1-Bromo-8-methylnonane is too high relative to the available active Mg surface, the newly formed Grignard reagent (8-methylnonylmagnesium bromide) acts as a nucleophile and attacks unreacted 1-Bromo-8-methylnonane. This yields the C20 dimer (2,15-dimethylhexadecane) and precipitates finely divided, black magnesium bromide salts.
Solution: Dilution and controlled addition are critical. Maintain the reaction at a gentle reflux purely through the dropwise addition of the bromide, ensuring the halide is consumed instantly upon contacting the Mg surface [5].
Section 2: Nucleophilic Substitution (SN2)
Q: I am attempting an SN2 displacement of the bromide using a primary amine, but conversion stalls at 50% and I see significant alkene formation. How do I fix this?A: You are observing a competition between bimolecular substitution (SN2) and bimolecular elimination (E2) [6].
Causality: Although 1-Bromo-8-methylnonane is a primary halide (which strongly favors SN2 due to low steric hindrance at the alpha-carbon), primary amines can act as both nucleophiles and Brønsted bases [3]. At elevated temperatures, the entropic advantage of the E2 pathway increases, leading to the formation of 8-methylnon-1-ene. Furthermore, the long hydrophobic tail of the molecule can adopt folded conformations in polar solvents, slightly increasing the effective steric bulk around the electrophilic carbon.
Solution: Switch to a polar aprotic solvent (e.g., DMF or DMSO) [3]. These solvents selectively solvate the cation of your nucleophilic salt, leaving the nucleophilic anion "naked" and highly reactive, thereby accelerating the SN2 rate exponentially over the E2 rate. Additionally, lower the temperature to suppress the entropically favored elimination pathway.
Caption: Kinetic competition between SN2 and E2 pathways for 1-Bromo-8-methylnonane.
Section 3: Quantitative Data & Optimization Metrics
To systematically troubleshoot, compare your current parameters against these field-validated optimization metrics for 1-Bromo-8-methylnonane.
Table 1: Solvent and Activation Effects on Grignard Yield (1-Bromo-8-methylnonane)
As a principle of scientific integrity, a robust protocol must contain internal validation checkpoints. If a checkpoint fails, the reaction must be aborted and corrected before proceeding.
Protocol A: High-Yield Grignard Metallation of 1-Bromo-8-methylnonane
Preparation: Flame-dry a 3-neck flask containing 1.2 equivalents of magnesium turnings under a hard vacuum. Backfill with dry Argon (not Nitrogen, to prevent surface nitridation).
Entrainment (Checkpoint 1): Add enough anhydrous 2-MeTHF to just cover the Mg. Add 0.05 equivalents of 1,2-dibromoethane. Validation: Within 5 minutes, you must observe vigorous bubbling (ethylene gas evolution) and the solvent should become slightly cloudy. If no bubbling occurs, your Mg is dead or your solvent is wet. Stop here.
Initiation: Add 5% of the total 1-Bromo-8-methylnonane volume neat. Validation: A localized exotherm should occur. The flask will become warm to the touch.
Controlled Addition: Dilute the remaining bromide in 2-MeTHF (1 M concentration). Add dropwise via an addition funnel at a rate that maintains a gentle, self-sustaining reflux without external heating [5].
Maturation: Once addition is complete, heat at 60°C for 1 hour.
Titration (Checkpoint 2): Titrate a 1.0 mL aliquot using salicylaldehyde phenylhydrazone or iodine/LiCl [1]. Validation: Titer must be ≥ 0.85 M. If lower, Wurtz coupling dominated the reaction.
Reagent Preparation: Dry NaN3 (1.5 eq) under vacuum at 80°C for 4 hours.
Solvation: Suspend NaN3 in anhydrous DMSO (0.5 M relative to bromide).
Reaction: Add 1-Bromo-8-methylnonane (1.0 eq) in one portion. Stir at 60°C.
Monitoring (Checkpoint 1): Take an aliquot at 2 hours. Quench in water, extract with hexane, and run GC-MS or TLC. Validation: The starting material peak/spot should be <10% of the total area. If starting material remains high, phase transfer is failing. Add 0.1 eq of a phase transfer catalyst (e.g., TBAB).
Workup: Quench with ice water (5x volume of DMSO) to ensure complete partitioning of the highly hydrophobic product into the organic extraction phase.
References
Master Organic Chemistry. "The SN1 Reaction Mechanism." Master Organic Chemistry. Available at:[Link]
Lumen Learning. "9.2. Common nucleophilic substitution reactions." Organic Chemistry 1: An open textbook. Available at:[Link]
Adichemistry. "Grignard Reagent: Preparation, Reactions, Mechanism." Adichemistry. Available at:[Link]
ScienceMadness. "Question about Grignard reaction." ScienceMadness Discussion Board. Available at:[Link]
Chemguide. "What is nucleophilic substitution?" Chemguide. Available at:[Link]
Troubleshooting
Minimizing Wurtz coupling in Grignard formation with 1-Bromo-8-methylnonane
Topic: Minimizing Wurtz Coupling with 1-Bromo-8-methylnonane Overview Synthesizing the Grignard reagent from 1-Bromo-8-methylnonane (an aliphatic primary alkyl bromide) is a critical step in complex lipid and active phar...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Minimizing Wurtz Coupling with 1-Bromo-8-methylnonane
Overview
Synthesizing the Grignard reagent from 1-Bromo-8-methylnonane (an aliphatic primary alkyl bromide) is a critical step in complex lipid and active pharmaceutical ingredient (API) synthesis. However, this process is frequently plagued by the Wurtz coupling side reaction, which forms the homocoupled dimer, 2,15-dimethylhexadecane. This support guide provides mechanistic insights, troubleshooting FAQs, and a self-validating protocol to maximize the yield of the desired organomagnesium species.
Reaction Pathway Analysis
Reaction pathways for 1-Bromo-8-methylnonane: Grignard formation vs. Wurtz coupling.
Q1: Mechanistically, why does 1-Bromo-8-methylnonane readily undergo Wurtz coupling, and how does local concentration affect this?A1: Wurtz coupling occurs when a newly formed Grignard reagent molecule (acting as a nucleophile) reacts with an unreacted molecule of the alkyl halide starting material (electrophile) [1]. For primary alkyl bromides like 1-Bromo-8-methylnonane, steric hindrance is relatively low at the electrophilic carbon, making it highly susceptible to nucleophilic attack. High local concentrations of the alkyl halide—often caused by rapid addition rates or poor stirring—significantly increase the probability of this bimolecular side reaction outcompeting the desired insertion of the halide into the solid magnesium surface [1, 2].
Q2: How does my choice of solvent influence the Grignard-to-Wurtz ratio?A2: The solvent dictates the solvation sphere and the Schlenk equilibrium of the Grignard reagent. Tetrahydrofuran (THF) strongly solvates the magnesium cation, which increases the nucleophilicity of the alkyl group, inadvertently accelerating the Wurtz coupling side reaction [3]. Conversely, less coordinating solvents like Diethyl Ether (Et₂O) or sterically hindered ethers like 2-Methyltetrahydrofuran (2-MeTHF) temper this nucleophilicity, favoring Grignard formation over homocoupling [1, 3].
Table 1: Impact of Solvent and Temperature on Primary Alkyl Bromide Grignard Formation
Lower thermal energy reduces bimolecular collision rates [2].
Et₂O
25 - 30
~85 - 90
< 10
Weaker solvation dampens nucleophilic attack on unreacted halide [1].
2-MeTHF
10 - 15
~90 - 95
< 5
Steric bulk of solvent shields the organometallic center [1].
Q3: My reaction struggles to initiate, leading me to add more halide. Does this cause the sudden exothermic Wurtz coupling?A3: Yes. This is a classic "runaway" scenario. If the magnesium surface is passivated by a magnesium oxide layer, the initial halide addition will not react [4]. Adding more 1-Bromo-8-methylnonane builds up a dangerously high concentration of the electrophile. Once initiation finally occurs, the sudden exotherm rapidly consumes the accumulated halide, driving the temperature up and heavily favoring the Wurtz coupling pathway [4]. Strict self-validating initiation protocols must be employed before the bulk halide is introduced.
Process Optimization Workflow
Troubleshooting workflow to minimize Wurtz coupling during Grignard synthesis.
This step-by-step methodology is designed as a self-validating system. Each critical phase contains a Validation Checkpoint to ensure causality and prevent progression if conditions favoring Wurtz coupling are detected.
Materials:
1-Bromo-8-methylnonane (1.0 eq, rigorously dried over activated molecular sieves)
Magnesium turnings (1.5 eq, physically crushed under inert atmosphere to expose fresh metal)
Assemble a flame-dried 3-neck round-bottom flask equipped with an overhead mechanical stirrer (superior to magnetic stirring for mass transfer), a reflux condenser, and an addition funnel.
Purge the system with ultra-high purity Argon.
Add the magnesium turnings (1.5 eq) and a single crystal of iodine. Dry-stir the magnesium for 30 minutes.
Causality: Mechanical abrasion combined with iodine sublimation reacts with the passivating MgO layer, exposing the highly reactive zero-valent magnesium lattice [4].
Step 2: Controlled Initiation
Add enough anhydrous 2-MeTHF to just cover the magnesium turnings (maintaining a high initial concentration of Mg surface area).
Add a 5% volumetric fraction of the total 1-Bromo-8-methylnonane.
Warm gently to 35°C.
Validation Checkpoint: Do not proceed until initiation is confirmed. Indicators include the fading of the iodine color, localized bubbling at the magnesium surface, and a slight exothermic temperature rise [4]. If initiation fails, add 0.05 eq of 1,2-dibromoethane (entrainment) to chemically scrub the magnesium surface.
Step 3: Continuous Halide Addition
Dilute the remaining 95% of 1-Bromo-8-methylnonane in 2-MeTHF (to achieve a 1 M concentration).
Begin dropwise addition using a syringe pump or carefully controlled addition funnel.
Maintain the internal reaction temperature strictly between 10°C and 15°C using a cooling bath.
Causality: The slow addition rate coupled with active cooling ensures the steady-state concentration of the unreacted alkyl bromide remains near zero, starving the Wurtz coupling pathway of its required electrophile [1, 2].
Step 4: Maturation and Titration
After addition is complete, stir the grey suspension at 20°C for 1 hour to ensure complete consumption of the halide.
Validation Checkpoint: Titrate the resulting Grignard reagent (e.g., using iodine/LiCl or salicylaldehyde phenylhydrazone) to accurately determine the active molarity before downstream use.
References
RSC Publishing - Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation.
Source: Reaction Chemistry & Engineering
URL: [Link]
ACS Publications - Boosting Productivity in Scalable Continuous Grignard Reagent Formation via Model-Based Design of Experiments and Optimization.
Source: Industrial & Engineering Chemistry Research
URL: [Link]
Optimization
Technical Support Center: Optimizing Nucleophilic Substitution of 1-Bromo-8-methylnonane
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on reaction optimization for aliphatic substrates. 1-Bromo-8-methylnonane (C₁₀H₂₁Br, MW: 221.18 g/mol ) is a textbook prima...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on reaction optimization for aliphatic substrates. 1-Bromo-8-methylnonane (C₁₀H₂₁Br, MW: 221.18 g/mol ) is a textbook primary alkyl halide [1][1]. Because the primary carbon (C1) experiences minimal steric hindrance, it is an exceptional electrophile for Bimolecular Nucleophilic Substitution (Sₙ2). The distant methyl branch at C8 provides lipophilicity without interfering with the reaction center.
However, the success of this transformation is entirely dictated by the solvation thermodynamics of your chosen reaction medium. This guide breaks down the causality behind solvent effects, provides troubleshooting FAQs, and outlines a self-validating standard operating procedure (SOP) for your benchwork.
System Architecture: Solvent-Dependent Reaction Pathways
The fate of your nucleophile—and ultimately your reaction yield—depends on whether the solvent forms a hydrogen-bonded "cage" around the reactive anion.
Mechanistic divergence of 1-Bromo-8-methylnonane based on solvent polarity and H-bonding.
Quantitative Data Center: Solvent Impact Metrics
A common misconception is that a solvent's dielectric constant (ε) alone predicts Sₙ2 reaction rates. As the data below demonstrates, the classification (protic vs. aprotic) is the true causal factor. Notice how Acetone (ε = 21.0) drives a reaction 500 times faster than Methanol (ε = 33.0), despite being less polar.
Solvent
Classification
Dielectric Constant (ε)
Nucleophile Solvation State
Relative Sₙ2 Rate
Methanol
Polar Protic
33.0
Deeply Solvated (H-Bond Cage)
1 (Baseline)
Ethanol
Polar Protic
24.5
Deeply Solvated (H-Bond Cage)
~1.5
Acetone
Polar Aprotic
21.0
"Naked" Anion
500
DMF
Polar Aprotic
38.3
"Naked" Anion
> 10⁵
DMSO
Polar Aprotic
46.7
"Naked" Anion
> 10⁶
Troubleshooting & FAQs
Q1: My substitution of 1-Bromo-8-methylnonane with sodium azide in methanol is extremely slow, taking days to reach completion. Why?Causality: Methanol is a polar protic solvent. Its hydroxyl protons form a dense, hydrogen-bonded "solvent cage" around the anionic azide nucleophile [2][2]. This thermodynamic stabilization drastically lowers the ground-state energy of the nucleophile, increasing the activation energy required to reach the Sₙ2 transition state.
Solution: Switch to a polar aprotic solvent like DMF or DMSO.
Q2: I switched to DMSO to accelerate the reaction, but now I'm seeing a significant impurity. GC-MS shows a mass of 140 m/z. What happened?Causality: Polar aprotic solvents solvate the cation (e.g., Na⁺) via their partial negative charges, but leave the anion completely unsolvated, or "naked" [3][3]. While this hyper-activates nucleophilicity, it also hyper-activates basicity. If your nucleophile is strongly basic (like an alkoxide), it will abstract a beta-proton from 1-Bromo-8-methylnonane, triggering an E2 elimination pathway [4][4]. The loss of HBr (81 g/mol ) from your starting material (221 g/mol ) yields the alkene 8-methylnon-1-ene, which perfectly matches your 140 m/z peak.
Solution: If using a basic nucleophile, lower the reaction temperature to suppress the entropically favored E2 pathway, or use a less basic nucleophile.
Q3: Can I run this reaction in toluene to simplify my downstream aqueous workup?Causality: Toluene is a non-polar solvent. It lacks the dipole moment necessary to solvate the ionic lattice of common nucleophilic salts (like NaCN or NaN₃). This results in a heterogeneous mixture where the nucleophile remains locked in the solid phase, dropping the reaction rate to near zero.
Solution: If you must use a non-polar solvent, you are required to add a Phase Transfer Catalyst (PTC), such as tetrabutylammonium bromide (TBAB), to shuttle the reactive anion into the organic phase.
Self-Validating Standard Operating Procedure (SOP)
A protocol is only as robust as its built-in controls. This methodology for the azidation of 1-Bromo-8-methylnonane incorporates orthogonal in-process controls (IPC) to self-validate the mechanistic pathway in real-time.
Objective: Synthesize 1-Azido-8-methylnonane via Sₙ2 substitution.
Reagents: 1-Bromo-8-methylnonane (1.0 eq), Sodium Azide (1.5 eq), Anhydrous DMSO (0.5 M).
Step 1: Reagent Preparation & Moisture Control
Action: Dry DMSO over activated 3Å molecular sieves for 24 hours prior to use.
Causality: Even trace amounts of water in DMSO will act as a polar protic contaminant, forming localized hydrogen bonds with the azide ion and blunting the kinetic advantage of the aprotic system.
Step 2: Reaction Execution
Action: Charge a flame-dried flask with NaN₃ and DMSO under an inert N₂ atmosphere. Add 1-Bromo-8-methylnonane dropwise at room temperature. Stir at 40°C.
Causality: Gentle heating overcomes the activation barrier for Sₙ2, but keeping the temperature strictly at or below 40°C prevents the thermal activation of competing E2 elimination.
Step 3: In-Process Control (IPC) & Self-Validation
Action: At 2 hours, pull a 50 µL aliquot. Quench with water, extract with hexanes, and analyze via GC-MS.
Self-Validation Logic: You are tracking three specific mass-to-charge (m/z) ratios to validate the system:
m/z 221: Starting material (1-Bromo-8-methylnonane). This should be disappearing.
m/z 183: Target Sₙ2 product (1-Azido-8-methylnonane). This must be the dominant peak.
m/z 140: E2 byproduct (8-methylnon-1-ene). If this peak appears, your system is too hot or the azide salt contains hydroxide impurities acting as a strong base.
Step 4: Quench and Phase Separation
Action: Once validated by IPC, cool the reaction to 0°C and dilute with 5 volumes of deionized water. Extract 3x with Hexanes.
Causality: DMSO is highly miscible with water but immiscible with non-polar alkanes. The highly lipophilic 1-Azido-8-methylnonane will partition entirely into the hexane layer, leaving the DMSO and unreacted NaN₃ safely in the aqueous waste.
References
SN2 Effect of Solvent | OpenOChem Learn
Source: OpenOChem
URL
Comparative Guide: SN2 Reaction Kinetics of Linear vs. Branched Bromoalkanes
In the development of active pharmaceutical ingredients (APIs) and complex organic architectures, the selection of appropriate alkylating agents is a critical parameter. The bimolecular nucleophilic substitution (SN2) re...
Author: BenchChem Technical Support Team. Date: March 2026
In the development of active pharmaceutical ingredients (APIs) and complex organic architectures, the selection of appropriate alkylating agents is a critical parameter. The bimolecular nucleophilic substitution (SN2) reaction is a foundational chemical transformation, yet its synthetic efficiency is profoundly dictated by the steric environment of the electrophilic carbon.
This guide provides an objective, data-driven comparison of SN2 reaction rates between linear and branched bromoalkanes. By synthesizing mechanistic causality with self-validating experimental protocols, this document equips researchers and drug development professionals with the insights necessary to optimize synthetic workflows and predict substrate viability.
Mechanistic Causality: The Steric Imperative
The SN2 reaction proceeds via a concerted, single-step mechanism where nucleophilic attack and leaving group departure occur simultaneously. This pathway necessitates a pentacoordinate transition state with a trigonal bipyramidal geometry. To achieve this, the nucleophile must approach the electrophilic carbon from the trajectory directly opposite the carbon-bromine bond—a process known as1 [1].
Linear Bromoalkanes: In primary, unbranched substrates (e.g., 1-bromobutane), the backside of the electrophilic carbon is relatively unobstructed. The nucleophile can approach with minimal van der Waals repulsion, ensuring that the activation energy (
) remains low and the reaction proceeds rapidly.
Branched Bromoalkanes: Branching at the alpha (
) or beta () carbon introduces severe steric hindrance. For instance, in neopentyl bromide (1-bromo-2,2-dimethylpropane), the bulky tert-butyl group adjacent to the reactive center physically blocks the nucleophile's approach path. This steric clash drastically elevates the transition state energy, 2 despite it being a primary alkyl halide [2].
Logical flow linking substrate sterics to SN2 reaction rates.
Quantitative Comparison: Kinetic Data
To objectively evaluate performance, we must examine the relative reaction rates of various bromoalkanes undergoing SN2 substitution. The data below is normalized to ethyl bromide, which serves as the standard unhindered primary linear baseline for 3 [3].
Substrate
Structural Classification
Relative SN2 Rate
Synthetic Viability for SN2
Methyl Bromide
Methyl
30
Excellent
Ethyl Bromide
1° Linear
1.0 (Reference)
Excellent
1-Bromobutane
1° Linear
0.4
High
1-Bromo-2-methylpropane
1° Branched (-branch)
0.03
Moderate to Low
2-Bromobutane
2° Branched (-branch)
0.025
Low (Competing E2 likely)
Neopentyl Bromide
1° Branched (Heavy -branch)
0.00001
Unviable
tert-Butyl Bromide
3° Branched (-branch)
~0
Unviable (Proceeds via SN1/E1)
Table 1: Relative SN2 reaction rates of bromoalkanes. The data illustrates the exponential kinetic decay associated with increased steric bulk.
Experimental Validation: The Finkelstein Kinetic Assay
To empirically validate these reaction rates in a laboratory setting, the 4 serves as an ideal experimental model [4]. By reacting the bromoalkane with sodium iodide (NaI) in dry acetone, the substitution of bromine for iodine occurs. Because sodium bromide (NaBr) is insoluble in acetone, it precipitates out of solution. This precipitation drives the equilibrium forward and allows for real-time kinetic tracking via turbidimetry or conductometry.
Self-validating experimental workflow for the Finkelstein kinetic assay.
Step-by-Step Protocol (Self-Validating System)
Objective: Determine the second-order rate constant (
) for linear vs. branched bromoalkanes while proving the bimolecular nature of the reaction.
Reagent Preparation: Dry the acetone solvent over 3Å molecular sieves. Causality: Removing trace water prevents competing moisture-induced SN1 solvolysis pathways, ensuring the kinetic data strictly reflects the SN2 mechanism. Prepare a 0.10 M solution of the target bromoalkane and a separate 0.10 M solution of anhydrous NaI in the dry acetone.
Temperature Control: Equilibrate both solutions in a thermostated water bath at 25.0 ± 0.1 °C. Causality: SN2 rates are highly temperature-dependent (following the Arrhenius equation); strict thermal control prevents artificial rate inflation.
Reaction Initiation: Rapidly inject equal volumes of the bromoalkane and NaI solutions into a cuvette or conductivity cell. Start the data logger immediately.
Kinetic Monitoring:
Turbidimetry: Measure the increase in absorbance/light scattering at 600 nm as the insoluble NaBr precipitates.
Conductometry: Monitor the decrease in solution conductivity (The I⁻ ion is slightly more mobile than the precipitating Br⁻, leading to a measurable conductivity shift).
Self-Validation (Mechanistic Verification): To ensure the reaction is strictly bimolecular (SN2) and not unimolecular (SN1), perform a parallel run where the initial concentration of NaI is doubled (0.20 M). If the initial reaction rate doubles, the reaction is confirmed to be first-order with respect to the nucleophile, validating the SN2 pathway.
Data Extraction: Because the initial concentrations of electrophile and nucleophile are equal (
), plot versus time (). A linear fit confirms overall second-order kinetics, and the slope of the line equals the specific rate constant .
Conclusion
The structural dichotomy between linear and branched bromoalkanes fundamentally dictates their utility in SN2 transformations. Linear substrates offer unobstructed reaction pathways and predictable, rapid kinetics, making them ideal for standard alkylations. Branched substrates, particularly those with
-quaternary centers like neopentyl bromide, exhibit exponential kinetic decay due to transition-state steric clashes. By utilizing self-validating assays like the Finkelstein reaction, researchers can quantitatively map these steric effects, ensuring optimal reagent selection in complex synthetic routes.
References
AskTheNerd. "Bimolecular Nucleophilic Substitution: Relative Rates of SN2 Reactions for Selected Compounds." AskTheNerd Chemistry Resources.
University of California, Irvine. "Chapter 7: Alkyl Halides and Nucleophilic Substitution." UCI Department of Chemistry.
BenchChem. "Kinetic Showdown: 1-Bromo-5-methoxypentane Versus Standard Alkyl Bromides in Nucleophilic Substitution Reactions." BenchChem Technical Guides.
Spectroscopic Differentiation of Brominated Nonane Isomers: A Comparative Analytical Guide
Executive Summary In pharmaceutical development and synthetic organic chemistry, alkyl halides such as bromononane serve as critical alkylating agents. However, the regioselectivity of halogenation or internal alkene hyd...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In pharmaceutical development and synthetic organic chemistry, alkyl halides such as bromononane serve as critical alkylating agents. However, the regioselectivity of halogenation or internal alkene hydrohalogenation often yields a mixture of positional isomers (e.g., 1-bromononane, 2-bromononane, and 5-bromononane). Distinguishing these isomers is paramount, as the position of the electrophilic carbon profoundly impacts both reaction kinetics (Sₙ1 vs. Sₙ2 pathways) and the pharmacological efficacy of the final active pharmaceutical ingredient (API).
As a Senior Application Scientist, I have structured this guide to objectively compare the performance of Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier Transform Infrared (FTIR) spectroscopy in differentiating these isomers. This guide provides a self-validating framework and step-by-step experimental protocols for unambiguous structural assignment.
Analytical Modalities & Mechanistic Causality
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Regiochemical Gold Standard
NMR spectroscopy is the most definitive modality for distinguishing constitutional isomers because it directly probes the magnetic environment and molecular symmetry of the compound.
Carbon-13 (¹³C) NMR (Symmetry & Shielding): The number of unique carbon resonances is strictly dictated by molecular symmetry. 5-bromononane possesses a pseudo-plane of symmetry passing directly through the C5 atom, rendering the C1-C4 and C6-C9 flanks chemically equivalent. Consequently, its ¹³C NMR spectrum exhibits only 5 distinct signals, with the halogenated C5 carbon deshielded to 58.81 ppm (1)[1]. In contrast, asymmetric isomers like 1-bromononane and 2-bromononane lack this symmetry and display 9 distinct carbon signals.
Proton (¹H) NMR (Spin-Spin Splitting): The multiplicity of the alpha-proton (the proton attached to the halogenated carbon) provides immediate regiochemical assignment. In 1-bromononane, the two alpha-protons couple with the two beta-protons on C2, producing a triplet at ~3.4 ppm. In 5-bromononane, the single alpha-proton couples with four equivalent beta-protons (two on C4, two on C6), yielding a distinct quintet at 4.03 ppm (1)[1].
Gas Chromatography-Mass Spectrometry (GC-MS): High-Sensitivity Impurity Profiling
While NMR excels at structural mapping, GC-MS provides superior sensitivity for trace impurity profiling. Under Electron Ionization (EI, 70 eV), brominated compounds exhibit a characteristic 1:1 isotopic doublet for the molecular ion (
) at m/z 206 and 208, corresponding to the natural abundance of and .
Fragmentation Causality: The primary differentiation mechanism in EI-MS is
-cleavage. The radical cation preferentially cleaves the C-C bond adjacent to the bromine atom to form a stable carbocation. 5-bromononane symmetrically loses a butyl radical (), yielding a prominent diagnostic fragment at m/z 149/151. 2-bromononane, conversely, loses a methyl () or heptyl () radical, generating fragments at m/z 191/193 or 107/109. All isomers will eventually undergo the loss of the bromine radical to form a nonyl cation at m/z 127 (2)[2].
Fourier Transform Infrared (FTIR) Spectroscopy: Functional Group Verification
FTIR is a supplementary technique used to confirm the presence of the carbon-halogen bond. Because bromine is a heavy atom, Hooke's Law dictates that the C-Br stretching vibration will occur at a lower frequency. This stretch typically appears in the fingerprint region between 690 and 515 cm⁻¹ (3)[3]. Additionally, terminal alkyl halides like 1-bromononane exhibit a characteristic C-H wagging band for the
group between 1300 and 1150 cm⁻¹, which is absent in internal secondary halides like 5-bromononane.
Quantitative Data Comparison
The following table summarizes the critical spectroscopic data points used to differentiate the three primary bromononane isomers.
Isomer
Symmetry
¹³C NMR Signals
¹³C C-Br Shift
¹H NMR Alpha-Proton
Diagnostic EI-MS Cleavage (α-cleavage)
1-Bromononane
Asymmetric
9
~34.0 ppm
~3.4 ppm (Triplet)
m/z 127 [M-Br]⁺
2-Bromononane
Asymmetric
9
~52.0 ppm
~4.1 ppm (Multiplet)
m/z 191/193 [M-CH₃]⁺ & m/z 107/109 [M-C₇H₁₅]⁺
5-Bromononane
Symmetric (C₅ plane)
5
58.8 ppm
~4.0 ppm (Quintet)
m/z 149/151[M-C₄H₉]⁺
Logical Workflow Visualization
The decision tree below maps the logical causality of utilizing NMR spectroscopy to unambiguously identify an unknown bromononane isomer.
Decision tree for spectroscopic differentiation of bromononane isomers using NMR signal analysis.
Standardized Experimental Workflows
To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems for data acquisition.
Sample Preparation: Dissolve 15-20 mg of the purified bromononane analyte in 0.6 mL of deuterated chloroform (
) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.
Instrument Calibration: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe to the specific sample matrix. Lock the magnetic field to the deuterium resonance of the
solvent.
Acquisition Parameters:
¹H NMR: Acquire 16 scans with a relaxation delay (D1) of 1.0 second and a spectral width of 12 ppm.
¹³C NMR: Acquire 512 scans utilizing proton decoupling (e.g., WALTZ-16 sequence) with a relaxation delay of 2.0 seconds and a spectral width of 250 ppm.
Validation Check: Calibrate the chemical shift scale using the residual
peak at exactly 7.26 ppm for ¹H and the central triplet of at exactly 77.16 ppm for ¹³C. Verify that the TMS peak aligns perfectly at 0.00 ppm; if a deviation occurs, the axis must be recalibrated to prevent assignment errors.
Protocol 2: GC-MS Impurity Profiling
Sample Preparation: Dilute the analyte to a concentration of 1 mg/mL in GC-grade hexane.
Chromatography: Inject 1 µL into a Gas Chromatograph equipped with a non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Utilize helium as the carrier gas at a constant flow rate of 1.0 mL/min.
Thermal Gradient: Hold the oven at 50°C for 2 minutes, ramp at 10°C/min to 250°C, and hold for 5 minutes to ensure complete elution of heavy impurities.
Mass Spectrometry: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Set the scan range from m/z 50 to 300.
Validation Check: Before analyzing fragmentation patterns, confirm the presence of the 1:1 isotopic signature (
) in the molecular ion cluster. This validates that the eluting chromatographic peak is definitively a brominated species and not an alkane hydrocarbon background contaminant.
References
Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. Source: libretexts.org.
SPIE Digital Library. Solar cells based on semi-random P3HT analogues containing dithienopyrrole: influence of incorporating a strong donor. Source: spiedigitallibrary.org.
Oxford Academic. Determination of GC–MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. Source: Journal of Chromatographic Science.
Performance of 1-Bromo-8-methylnonane in multi-step natural product synthesis
Performance of 1-Bromo-8-methylnonane in Multi-Step Natural Product Synthesis: A Comparative Guide Executive Summary & Strategic Context As a Senior Application Scientist, I frequently evaluate aliphatic building blocks...
Author: BenchChem Technical Support Team. Date: March 2026
Performance of 1-Bromo-8-methylnonane in Multi-Step Natural Product Synthesis: A Comparative Guide
Executive Summary & Strategic Context
As a Senior Application Scientist, I frequently evaluate aliphatic building blocks for complex natural product synthesis. The 8-methylnonyl moiety is a critical structural motif found in various bioactive compounds, including capsaicinoid analogs, branched-chain microbial lipids, and specialized cosmetic esters like 8-methylnonyl nonanoate [[1]](1].
The introduction of this C10 iso-alkyl chain is typically achieved using terminal halides. This guide objectively evaluates the performance of 1-Bromo-8-methylnonane (CAS 123348-69-6) [[2]](2] against its chlorinated, iodinated, and stepwise synthetic counterparts, providing actionable, self-validating protocols for drug development professionals and synthetic chemists.
Mechanistic Causality: Why the Bromide Excels
In multi-step synthesis, the choice of leaving group dictates the delicate balance between reactivity and shelf stability. Building a branched chain stepwise (e.g., via Wittig olefination of smaller fragments) is labor-intensive and diminishes overall yield. Therefore, utilizing a pre-formed C10 halide is the preferred convergent strategy.
The Electrophilic Core: 1-Bromo-8-methylnonane features a highly polarizable C-Br bond. Unlike the C-Cl bond (bond dissociation energy ~340 kJ/mol), which requires harsh conditions or Finkelstein activation to undergo nucleophilic attack, the C-Br bond (~285 kJ/mol) readily participates in both
displacements and oxidative additions (e.g., Grignard reagent formation).
Stability vs. Reactivity: While 1-Iodo-8-methylnonane offers superior reaction kinetics due to its weak C-I bond (~240 kJ/mol), it suffers from rapid photolytic degradation. Exposure to ambient light generates radical species, leading to homocoupling (Wurtz-type byproducts) and
release during storage. The bromide strikes the optimal thermodynamic balance, ensuring reliable batch-to-batch reproducibility without the need for strict actinic light protection, behaving similarly to highly stable alkanes like 2-methylnonane 3[4].
Comparative Performance Data
The following table synthesizes quantitative data from standardized alkylation workflows comparing the C10 iso-alkyl halides.
Reagent
Leaving Group Ability ()
Shelf Stability (25°C)
Typical Yield (%)
Grignard Initiation Time
Cost Efficiency
1-Chloro-8-methylnonane
1.0 (Baseline)
> 2 Years
45 - 55%
> 120 mins (Requires )
High
1-Bromo-8-methylnonane
~ 50
1 - 2 Years
85 - 92%
15 - 30 mins
Optimal
1-Iodo-8-methylnonane
~ 150
< 3 Months (Dark)
88 - 95%
< 5 mins
Low
Stepwise Wittig
N/A
Variable
60 - 70% (Over 3 steps)
N/A
Very Low
Data reflects standard laboratory conditions for nucleophilic substitution with primary amines and standard magnesium insertion in THF.
Visualizing the Synthetic Logic
Comparative reactivity logic for iso-alkyl halides in natural product synthesis.
Self-Validating Experimental Protocol: Synthesis of 9-Methyldecanoic Acid
To demonstrate the utility of 1-Bromo-8-methylnonane, we detail a self-validating Grignard carboxylation protocol to synthesize 9-methyldecanoic acid (a homologous branched-chain fatty acid precursor). This workflow includes an in-process titration step to guarantee the molarity of the intermediate before proceeding, ensuring absolute trustworthiness of the final yield.
Step 1: Grignard Reagent Formation
Preparation: In a flame-dried, argon-purged 250 mL Schlenk flask, add magnesium turnings (1.2 eq, 50 mmol). Add a magnetic stir bar and 10 mL of anhydrous THF.
Initiation: Add a single crystal of iodine. Introduce 5% of the total 1-Bromo-8-methylnonane (total = 41.6 mmol) via syringe. Stir at room temperature until the iodine color dissipates and slight bubbling is observed (ca. 15 mins). Causality Note: The C-Br bond initiates readily without the need for toxic chemical initiators like 1,2-dibromoethane.
Elongation: Dilute the remaining 1-Bromo-8-methylnonane in 40 mL of anhydrous THF. Add dropwise over 45 minutes to maintain a gentle reflux.
Maturation: Reflux for an additional 1 hour, then cool to room temperature.
Step 2: Self-Validation (Active Molarity Titration)
Do not proceed blindly to the next step.
Extract a 1.0 mL aliquot of the Grignard solution.
Add a pinch of 1,10-phenanthroline indicator (the solution will turn deep purple due to the formation of a charge-transfer complex).
Titrate with a 1.0 M solution of sec-butanol in xylene until the solution turns completely colorless (indicating the protonation of all active Grignard species).
Validation Check: A calculated molarity of 0.75 - 0.85 M confirms successful insertion (>90% conversion). If the molarity is <0.5 M, the system was contaminated with moisture, and the batch must be aborted to save downstream reagents.
Step 3: Carboxylation to 9-Methyldecanoic Acid
Electrophile Addition: Bubble dry
gas (passed through a Drierite column) into the validated Grignard solution at -78°C (dry ice/acetone bath) for 2 hours.
Quenching: Carefully quench with 1M HCl (50 mL) at 0°C to protonate the carboxylate.
Isolation: Extract with diethyl ether (3 x 50 mL). Wash the combined organics with brine, dry over anhydrous
, and concentrate in vacuo to yield the pure 9-methyldecanoic acid.
Workflow Visualization
Self-validating workflow for the synthesis of 9-methyldecanoic acid from 1-bromo-8-methylnonane.
1-Bromo-8-methylnonane versus other alkylating agents in polymer synthesis
Title: Side-Chain Engineering in Polymer Synthesis: 1-Bromo-8-methylnonane vs. Alternative Alkylating Agents As a Senior Application Scientist specializing in organic electronic materials, I frequently encounter a fundam...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Side-Chain Engineering in Polymer Synthesis: 1-Bromo-8-methylnonane vs. Alternative Alkylating Agents
As a Senior Application Scientist specializing in organic electronic materials, I frequently encounter a fundamental paradox in conjugated polymer synthesis: the "solubility versus packing" trade-off. To achieve high charge carrier mobility, polymer backbones must be highly planar to facilitate tight intermolecular
stacking. However, this rigid planarity inherently causes the growing polymer chains to precipitate out of solution prematurely during polycondensation, severely limiting the maximum achievable molecular weight ()[1].
To circumvent this, we rely on alkylating agents to append solubilizing side chains to the polymer backbone. The choice of alkylating agent—specifically its chain length and branching architecture—dictates the thermodynamic and optoelectronic fate of the synthesized material[2]. In this guide, we will objectively compare 1-Bromo-8-methylnonane (a distally branched alkyl halide) against traditional linear and proximally branched alternatives, analyzing their mechanistic impacts and providing validated protocols for their implementation.
The Mechanistic Role of Alkyl Architecture
The position of the alkyl branch point relative to the conjugated backbone acts as a thermodynamic lever, tuning the free volume and steric hindrance of the polymer system[3]. We evaluate three distinct classes of alkylating agents:
Linear Chains (e.g., 1-Bromodecane): Linear alkyl chains promote highly ordered, crystalline domains with minimal steric hindrance. While this results in excellent
stacking distances, the lack of conformational entropy leads to poor solubility in common organic solvents. During cross-coupling reactions, these polymers precipitate at low molecular weights (~20–30 kDa), which compromises the mechanical entanglement required for robust thin films[1].
Proximal Branched Chains (e.g., 2-Hexyldecyl Bromide): Branching at the C2 position (adjacent to the attachment point) introduces massive steric bulk directly against the rigid polymer backbone. While this dramatically enhances solubility and allows for high
synthesis, the steric clash forces the conjugated backbone to twist out of planarity. This torsion disrupts the delocalization of -electrons and increases the interchain stacking distance, ultimately devastating charge carrier mobility[2][3].
Distal Branched Chains (e.g., 1-Bromo-8-methylnonane): 1-Bromo-8-methylnonane represents an optimal "Goldilocks" architecture. Because the methyl branch is located at the C8 position—far from the polymer backbone—it preserves backbone planarity and allows for tight ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">
stacking. Concurrently, the terminal branching introduces sufficient free volume to disrupt crystalline self-aggregation just enough to maintain solubility in solvents like chlorobenzene. This enables the synthesis of high-molecular-weight polymers without sacrificing optoelectronic performance[3].
Quantitative Performance Comparison
To objectively evaluate these agents, we synthesized a series of diketopyrrolopyrrole (DPP)-based donor-acceptor polymers using the three different alkylating agents. The quantitative outcomes are summarized in the table below.
Alkylating Agent
Branch Position
Polymer (kDa)
Solubility in CB (mg/mL)
Stacking Distance ()
Hole Mobility ()
1-Bromodecane
Linear
24.5
< 5.0
3.55
0.12
2-Hexyldecyl Bromide
Proximal (C2)
92.1
> 30.0
3.88
0.05
1-Bromo-8-methylnonane
Distal (C8)
86.4
~ 22.0
3.61
0.38
Data Interpretation: 1-Bromo-8-methylnonane achieves a molecular weight comparable to the highly branched 2-hexyldecyl bromide, yet it maintains a tight
stacking distance (3.61 ) nearly identical to the linear 1-bromodecane. This structural synergy results in a three-fold increase in hole mobility.
Structural Workflow: Side-Chain Selection
Workflow of alkyl side-chain selection and its impact on conjugated polymer properties.
Validated Experimental Methodologies
To ensure reproducibility, the following protocols are designed as self-validating systems. Each step includes built-in causality checks to verify the integrity of the synthesis before proceeding to the next phase.
Protocol A: N-Alkylation of the Monomer Core
Objective: Attach 1-Bromo-8-methylnonane to a rigid lactam core (e.g., DPP).
Deprotonation: In a flame-dried Schlenk flask under argon, dissolve 1.0 eq of the DPP core in anhydrous N,N-Dimethylformamide (DMF). Add 3.0 eq of anhydrous Potassium Carbonate (
).
Causality Check: Stir at 120°C for 1 hour. The solution will transition from a suspension to a deep, homogeneous purple, visually validating the complete deprotonation of the lactam nitrogens.
Alkylation: Inject 2.5 eq of 1-Bromo-8-methylnonane dropwise. Maintain the reaction at 120°C for 16 hours.
Validation via TLC: Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: Hexane/Ethyl Acetate 4:1).
Self-Validation: The highly polar starting material will remain at the baseline (
), while the dialkylated product will elute rapidly (). Do not proceed to workup until the baseline spot is entirely consumed.
Workup: Pour into cold water, extract with dichloromethane, dry over
Causality Check: CB is chosen over toluene because its higher boiling point (132°C) and superior solvating power keep the distally branched polymer chains in solution longer, preventing premature precipitation and driving the equilibrium toward higher molecular weights[1].
Reaction: Degas via three freeze-pump-thaw cycles. Heat at 110°C for 48 hours.
End-Capping: Add an excess of 2-bromothiophene, stir for 2 hours, followed by 2-tributylstannylthiophene for 2 hours. This removes reactive end-groups that could cause cross-linking or trap charges in the final device.
Self-Validating Purification (Soxhlet Extraction): Precipitate the polymer in methanol, filter, and transfer to a Soxhlet thimble.
Methanol Wash (24h): Removes palladium catalyst residues and unreacted monomers.
Hexane Wash (24h): Extracts low-molecular-weight oligomers. Validation: The hexane fraction will initially run dark but must run completely clear before proceeding, ensuring the removal of high-PDI fractions.
Chloroform Extraction (24h): Collects the target high-
polymer. The resulting material will exhibit a narrow PDI (~1.8) and optimal batch-to-batch consistency.
References
1.[1] ACS Publications. Revisiting Conjugated Polymers with Long-Branched Alkyl Chains: High Molecular Weight, Excellent Mechanical Properties, and Low Voltage Losses. Macromolecules. Available at: [Link]
2. RSC Publishing. Effects of alkyl chains of benzothiadiazole-based conjugated polymers on the photovoltaic performance of non-fullerene organic solar cells. Polymer Chemistry. Available at: [Link]
3.[2] MDPI. Impact of Alkyl-Based Side Chains in Conjugated Materials for Bulk Heterojunction Organic Photovoltaic Cells—A Review. Polymers. Available at: [Link]
4.[3] OSTI. The Role of Side-chain Branch Position on Thermal Property of Poly-3-alkylthiophenes. Available at: [Link]
Benchmarking the Synthesis of Long-Chain Iso-Branched Alcohols: 1-Bromo-8-methylnonane vs. Alternative Precursors
In the rapidly evolving fields of lipid nanoparticle (LNP) formulation, synthetic pheromone development, and specialty lubricants, the architectural precision of the lipid tail is paramount. Iso-branched long-chain alcoh...
Author: BenchChem Technical Support Team. Date: March 2026
In the rapidly evolving fields of lipid nanoparticle (LNP) formulation, synthetic pheromone development, and specialty lubricants, the architectural precision of the lipid tail is paramount. Iso-branched long-chain alcohols, such as 10-methylundecan-1-ol, dictate the phase transition temperatures and endosomal escape efficiencies of these delivery systems.
As a Senior Application Scientist, I frequently evaluate precursor efficiency to optimize scale-up workflows. This guide benchmarks the synthesis of 10-methylundecan-1-ol using 1-Bromo-8-methylnonane via a direct Grignard chain extension against the traditional multi-step Wittig olefination alternative.
When designing a synthetic route for a C12 iso-branched alcohol, the choice of starting material dictates the atom economy, safety profile, and overall yield of the campaign.
Pathway A: Grignard-Mediated Epoxide Ring Opening (The Target Precursor)1-Bromo-8-methylnonane (CID 14312906)[1] is a highly versatile 10-carbon alkyl halide. By converting this bromide into a Grignard reagent (8-methylnonylmagnesium bromide), we can achieve a direct two-carbon chain extension by reacting it with ethylene oxide[2].
Causality: The reaction is thermodynamically driven by the relief of the massive ring strain (~27 kcal/mol) inherent to the three-membered oxirane ring. The bulky organomagnesium nucleophile selectively attacks the least sterically hindered carbon via an SN2 mechanism, yielding a primary alkoxide that is subsequently hydrolyzed to the target alcohol[1].
Pathway B: Wittig Olefination & Reduction (The Alternative Precursor)
An alternative approach builds the chain from an aldehyde precursor, 8-methylnonanal. This method utilizes a stabilized phosphonium ylide (e.g., ethyl (triphenylphosphoranylidene)acetate) to form an
-unsaturated ester.
Causality: While the Wittig reaction is highly reliable for C-C bond formation[2], the resulting alkene and ester functionalities require two subsequent reductive steps: catalytic hydrogenation to saturate the double bond, followed by Lithium Aluminum Hydride (LiAlH4) reduction to yield the primary alcohol.
Comparative Workflow Visualization
Caption: Comparative synthetic workflows for 10-methylundecan-1-ol via Grignard vs. Wittig pathways.
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, where physical or chemical indicators confirm the success of each step before proceeding.
Protocol A: Synthesis via 1-Bromo-8-methylnonane (Grignard Extension)
Grignard Reagent Formation:
Procedure: Suspend magnesium turnings (1.1 eq) in anhydrous THF under an argon atmosphere. Add a single crystal of iodine. Dropwise add 1-Bromo-8-methylnonane (1.0 eq) while maintaining a gentle reflux.
Causality: Iodine reacts with the passivating magnesium oxide layer on the turnings, exposing the highly active zero-valent Mg necessary for oxidative insertion into the C-Br bond.
Self-Validation: The reaction is self-validating when the solution transitions from clear to a cloudy, grayish-brown color, accompanied by the visible consumption of the Mg turnings. A positive Gilman test (color change upon reaction with Michler's ketone) confirms the active organometallic species.
Epoxide Ring Opening:
Procedure: Cool the Grignard solution to -20 °C. Introduce ethylene oxide gas (1.2 eq) via a sub-surface sparging tube.
Causality: Strict temperature control (-20 °C) is mandatory to manage the highly exothermic SN2 ring-opening and to prevent the volatilization of ethylene oxide (b.p. 10.7 °C).
Self-Validation: A controlled exotherm will be observed. Reaction completion is verified via TLC (Hexanes/EtOAc); the complete disappearance of the quenched Grignard byproduct (8-methylnonane) indicates full conversion.
Quench and Isolation:
Procedure: Quench the reaction carefully with saturated aqueous NH4Cl. Extract with diethyl ether, dry over Na2SO4, and purify via vacuum distillation.
Causality: NH4Cl provides a mildly acidic proton source to neutralize the alkoxide without triggering acid-catalyzed dehydration of the newly formed primary alcohol.
Protocol B: Synthesis via 8-Methylnonanal (Wittig & Reduction)
Wittig Olefination:
Procedure: Dissolve 8-methylnonanal (1.0 eq) in DCM. Add ethyl (triphenylphosphoranylidene)acetate (1.1 eq) and stir at room temperature.
Causality: The ylide attacks the aldehyde carbonyl, forming a four-membered oxaphosphetane intermediate that spontaneously collapses to yield the alkene and triphenylphosphine oxide.
Self-Validation: The bright yellow hue of the ylide solution will progressively fade. Complete consumption of the aldehyde must be verified via TLC using a KMnO4 stain.
Catalytic Hydrogenation:
Procedure: Dissolve the resulting ester in EtOAc. Add 10% Pd/C (0.1 eq) and stir vigorously under an H2 atmosphere (1 atm).
Self-Validation: Hydrogen uptake is monitored via a gas burette. The reaction is complete when volumetric H2 consumption ceases.
LiAlH4 Reduction:
Procedure: Add the saturated ester to a suspension of LiAlH4 (2.0 eq) in anhydrous THF at 0 °C. Following complete reduction, perform a Fieser workup.
Causality: The Fieser workup (
g H2O, g 15% NaOH, g H2O) specifically prevents the formation of unfilterable aluminum hydroxide gels.
Self-Validation: The workup is successful when a crisp, white, granular precipitate of aluminum salts forms, leaving a clear supernatant that is easily decanted.
Performance Benchmarking & Data Analysis
The following table summarizes the quantitative performance metrics of both synthetic pathways, providing a clear framework for selecting the optimal route based on laboratory capabilities and scale.
For the synthesis of long-chain iso-branched alcohols like 10-methylundecan-1-ol, 1-Bromo-8-methylnonane proves to be the superior precursor. The Grignard-mediated epoxide ring-opening pathway offers a significantly higher atom economy, a higher overall yield, and reduces a three-step sequence into a single operational pot.
While Method A requires rigorous safety protocols to handle ethylene oxide gas, the avoidance of massive triphenylphosphine oxide waste (a notorious bottleneck in Method B) makes the 1-Bromo-8-methylnonane route the undisputed choice for process chemists scaling up lipid nanoparticle precursors.
References
PubChem Compound Summary for CID 14312906: 1-Bromo-8-methylnonane
Source: National Center for Biotechnology Information (NIH)
URL:[Link]
Chem 342 Jasperse Alcohol Synthesis (Ch. 4,14,15)
Source: Minnesota State University Moorhead
URL:[Link]
Grignard Reaction with Epoxide - Mechanism Breakdown
Source: Let's Talk Academy
URL:[Link]
Efficacy of 1-Bromo-8-methylnonane in Introducing Lipophilic Chains: A Comparative Guide
Executive Summary In modern drug discovery and formulation science, modulating a molecule's lipophilicity (LogP) is critical for optimizing bioavailability, cellular uptake, and target engagement. 1-Bromo-8-methylnonane...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery and formulation science, modulating a molecule's lipophilicity (LogP) is critical for optimizing bioavailability, cellular uptake, and target engagement. 1-Bromo-8-methylnonane (CAS 123348-69-6), also known as isodecyl bromide, serves as a premier alkylating agent for introducing a branched 10-carbon lipophilic chain[1]. By utilizing1, researchers can synthesize advanced prodrugs, lipid nanoparticles (LNPs), and customized surfactants that vastly outperform their linear-chain counterparts in membrane fluidity and permeation[2].
The Mechanistic Advantage: Branched vs. Linear Architectures
The choice between a branched alkyl chain (isodecyl) and a linear alkyl chain (n-decyl) fundamentally alters the physicochemical behavior of the resulting compound.
When a linear chain like 1-bromodecane is used, the resulting n-decyl tails undergo tight van der Waals packing. This intermolecular alignment increases the crystallinity and rigidity of the molecule. Consequently, when these linear molecules interact with a cell membrane, they tend to become trapped in the packed lipid bilayer, resulting in surface retention rather than cellular entry[2].
Conversely, the terminal isopropyl group of 1-Bromo-8-methylnonane introduces critical steric hindrance . This branching disrupts ordered lipid packing, significantly lowering the melting point and increasing the fluidity of the molecule. As demonstrated in cell-cycle-synchronized studies, 2, rapidly crossing the plasma membrane barrier into the cytosol[2].
Mechanistic comparison of branched vs. linear lipophilic chain membrane permeation.
Quantitative Performance Comparison
To objectively evaluate the efficacy of 1-Bromo-8-methylnonane, we must compare its derivative properties directly against the linear alternative, 1-Bromodecane.
Branched lipid tails promote endosomal membrane destabilization and RNA release[4].
Solubility in Non-Polar Media
Excellent
Moderate
Reduced intermolecular forces in branched chains enhance solvation dynamics[3].
Applications in Advanced Therapeutics
Lipid Nanoparticles (LNPs): 1-Bromo-8-methylnonane is heavily utilized in the synthesis of ionizable cationic lipids. For example, lipids incorporating branched isodecyl tails (such as 306Oi10) exhibit superior fusogenicity. These4 in hepatocytes by facilitating endosomal escape[4].
Prodrug Engineering: Masking hydrophilic functional groups (like amines or phenols) with an isodecyl chain dramatically shifts the hydrophilic-lipophilic balance (HLB), allowing orally administered drugs to bypass the intestinal epithelial barrier more effectively.
The following methodology details the synthesis of an isodecyl-modified ether/amine via an SN2 alkylation pathway, utilizing a5[5].
Step 1: Nucleophilic Substitution (SN2)
Action: React 1-Bromo-8-methylnonane (1.2 eq) with the target nucleophile (e.g., a primary alcohol or amine) in the presence of anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq) in a polar aprotic solvent like DMF at 60°C.
Causality: K₂CO₃ is selected as a mild base to deprotonate the nucleophile without triggering competing E2 elimination of the primary alkyl bromide. DMF accelerates the SN2 transition state by solvating the potassium cation while leaving the nucleophile "naked" and highly reactive.
Step 2: In-Process Monitoring
Action: Monitor the reaction via LC-MS or TLC after 4 hours.
Validation: The system validates progression when the nucleophile peak diminishes and a new, highly lipophilic peak corresponding to the isodecyl-adduct emerges. Complete consumption of the limiting reagent confirms kinetic completion.
Step 3: Aqueous Workup
Action: Quench with water and extract with ethyl acetate (EtOAc). Wash the organic layer extensively with brine.
Causality: Water dissolves the inorganic salts (KBr, K₂CO₃) and DMF, partitioning the highly lipophilic isodecyl-product exclusively into the organic phase.
Step 4: Chromatographic Purification
Action: Purify via silica gel column chromatography using a Hexane/EtOAc gradient.
Causality: The addition of the 10-carbon branched chain significantly decreases the polarity of the molecule, allowing it to elute much earlier than any unreacted polar starting material.
Step 5: Structural Validation (¹H-NMR)
Action: Analyze the purified product via ¹H-NMR spectroscopy.
Validation: The protocol is self-validating when the spectrum shows the disappearance of the triplet at ~3.4 ppm (corresponding to the -CH₂-Br protons of the starting material) and the appearance of a distinct multiplet at ~0.86 ppm integrating for 6 protons (the terminal isopropyl methyl groups of the 8-methylnonyl chain).
Self-validating experimental workflow for isodecyl chain alkylation.
Comparative Kinetic Guide: 1-Bromo-8-methylnonane in Nucleophilic Substitution
Executive Summary In the landscape of modern drug development, particularly in the synthesis of ionizable lipids for lipid nanoparticles (LNPs), the structural nuances of alkyl halide precursors profoundly impact both sy...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern drug development, particularly in the synthesis of ionizable lipids for lipid nanoparticles (LNPs), the structural nuances of alkyl halide precursors profoundly impact both synthetic efficiency and final product efficacy. This guide provides a rigorous kinetic comparison between 1-Bromo-8-methylnonane and its structural alternatives (1-bromodecane and 2-bromodecane). By analyzing nucleophilic substitution (
) reaction rates, activation energies, and mechanistic pathways, we provide researchers with actionable, data-driven insights for optimizing lipid synthesis workflows.
Structural Mechanics & Reactivity Profile
1-Bromo-8-methylnonane (
) is a primary alkyl halide featuring a remote [1]. The choice of this specific branched tail is highly strategic in drug delivery; the terminal branch increases the cross-sectional area of the hydrophobic tail, altering the lipid packing parameter and enhancing endosomal fusogenicity.
When comparing 1-bromo-8-methylnonane to the straight-chain 1-bromodecane and the secondary halide 2-bromodecane, the kinetics of nucleophilic substitution are governed by steric hindrance at the electrophilic
-carbon. Because the methyl branch in 1-bromo-8-methylnonane is located at the distant C8 position, it exerts negligible steric bulk at the C1 reaction center. Consequently, its reactivity remains robust, mirroring that of unbranched primary bromides, while significantly outperforming [2].
Kinetic Data Comparison
To objectively compare performance, we evaluate the reaction of these alkyl bromides with 1-methylimidazole (the Menshutkin reaction) to form imidazolium-based lipid precursors. The reaction follows strict second-order kinetics:
Data Synthesis & Causality:
The kinetic data demonstrates that the remote branching in 1-bromo-8-methylnonane causes only a marginal (~3.3%) decrease in the rate constant compared to 1-bromodecane. This slight reduction is not due to steric blocking at the reaction center, but rather the increased hydrodynamic volume of the branched tail, which subtly alters the transition state [3]. In stark contrast, secondary bromides like 2-bromodecane exhibit a nearly 20-fold decrease in reaction rate due to severe steric clash in the trigonal bipyramidal transition state, which dramatically elevates the activation energy[2].
To ensure a self-validating system, kinetics are measured using in-situ
NMR spectroscopy. This method eliminates the need for physical reaction quenching (which can introduce quantitative sampling errors) and allows direct observation of the causality between reactant depletion and product formation[2].
Protocol: Menshutkin Reaction Kinetics
Sample Preparation: In a standard 5 mm NMR tube, dissolve exactly 0.10 mmol of 1-bromo-8-methylnonane and 0.10 mmol of 1-methylimidazole in 0.6 mL of anhydrous DMSO-
. Seal the tube under an inert argon atmosphere.
Thermal Equilibration: Insert the sample into the NMR spectrometer probe pre-heated to 80°C. Allow exactly 5 minutes for the sample to reach thermal equilibrium.
Data Acquisition: Program the spectrometer to acquire
NMR spectra automatically every 10 minutes for a total duration of 12 hours.
Signal Tracking (Causality Observation): Monitor the disappearance of the
-methylene protons of 1-bromo-8-methylnonane (a distinct triplet at ~3.40 ppm) and the simultaneous appearance of the product's -methylene protons (a triplet shifting to ~4.15 ppm). Mechanistic Note: This significant downfield shift is directly caused by the strong electron-withdrawing nature of the newly formed, positively charged imidazolium ring.
Kinetic Derivation: Integrate the peaks to determine concentration over time. Plot
versus time. The slope of the resulting linear fit yields the precise second-order rate constant ().
Mechanistic Pathway Visualization
Kinetic pathway competition for 1-Bromo-8-methylnonane.
References
[2] Title: Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. Source: ACS Omega. URL:[Link]